2CB-Ind
Description
Structure
3D Structure
Properties
CAS No. |
912342-23-5 |
|---|---|
Molecular Formula |
C12H16BrNO2 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
(5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-10-5-9(13)12(16-2)8-4-3-7(6-14)11(8)10/h5,7H,3-4,6,14H2,1-2H3 |
InChI Key |
HCLPGYNQMVSQIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(CC2)CN)OC)Br |
Other CAS No. |
912342-23-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (2C-B-Ind)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, commonly known as 2C-B-Ind. As a conformationally-restricted derivative of the potent psychedelic phenethylamine (B48288) 2C-B, 2C-B-Ind offers a valuable tool for probing the structure-activity relationships of 5-HT₂ subclass receptors. This document details its chemical identity, synthesis, and pharmacological profile at the human 5-HT₂ₐ and 5-HT₂c receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Chemical Identity and Properties
IUPAC Name: (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine[1]
2C-B-Ind is a synthetic compound developed to investigate the bioactive conformation of phenethylamine hallucinogens by restricting the rotational freedom of the ethylamine (B1201723) side chain. This is achieved by incorporating the side chain into an indane ring structure.
Table 1: Chemical and Physical Properties of 2C-B-Ind
| Property | Value |
| IUPAC Name | (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
| Common Name | 2C-B-Ind |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 g/mol |
| Canonical SMILES | COC1=C(C2=C(C=C1OC)C(CN)CC2)Br |
| InChI Key | HCLPGYNQMVSQIM-UHFFFAOYSA-N |
Synthesis
The synthesis of 2C-B-Ind is a multi-step process starting from 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The following is a detailed experimental protocol adapted from the synthesis of analogous conformationally restricted phenethylamines.
Experimental Protocol: Synthesis of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine
Step 1: Bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
-
To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in benzene (B151609) (15 mL), add N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) at room temperature.
-
Stir the reaction mixture for 15 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the benzene by distillation.
-
Add water to the residue and stir the resulting slurry for 30 minutes.
-
Collect the crude 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one by vacuum filtration and dry the solid.
Step 2: Reductive Amination to form 2C-B-Ind Note: This is a generalized procedure for reductive amination and specific reagents and conditions for 2C-B-Ind may vary.
-
Dissolve the 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in a suitable solvent such as methanol (B129727) or ethanol.
-
Add an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol.
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Quench the reaction carefully with an appropriate aqueous solution (e.g., dilute HCl).
-
Perform a liquid-liquid extraction to isolate the product. Basify the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine by column chromatography or crystallization to obtain the final product.
Pharmacological Data
2C-B-Ind acts as a moderately potent and selective agonist for the 5-HT₂ₐ and 5-HT₂c receptors. Its pharmacological activity has been characterized primarily through in vitro binding and functional assays.
Table 2: Receptor Binding Affinity of Racemic 2C-B-Ind
| Receptor | Radioligand | Kᵢ (nM) | Source |
| Human 5-HT₂ₐ | [³H]ketanserin | 47 | McLean et al., 2006 |
Table 3: Functional Potency of Racemic 2C-B-Ind at the Human 5-HT₂ₐ Receptor
| Assay | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Source |
| Phosphoinositide Hydrolysis | Data not available | Data not available | - |
| Arachidonic Acid Release | Data not available | Data not available | - |
Note: While the primary literature confirms functional agonism, specific EC₅₀ and Eₘₐₓ values for 2C-B-Ind from the key study by McLean et al. (2006) are not publicly available in the abstract. The following experimental protocols are representative of the methods used to obtain such data for related compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize compounds like 2C-B-Ind.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 2C-B-Ind for the human 5-HT₂ₐ receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.
-
[³H]ketanserin (radioligand).
-
Unlabeled ketanserin (B1673593) (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK-293 cells expressing the 5-HT₂ₐ receptor and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of 2C-B-Ind.
-
Total Binding: Add [³H]ketanserin and cell membrane homogenate to the binding buffer.
-
Non-specific Binding: Add [³H]ketanserin, cell membrane homogenate, and a high concentration of unlabeled ketanserin (e.g., 1 µM).
-
Competitive Binding: Add [³H]ketanserin, cell membrane homogenate, and serial dilutions of 2C-B-Ind.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of 2C-B-Ind from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the functional agonism of 2C-B-Ind at the 5-HT₂ₐ receptor by quantifying the accumulation of inositol (B14025) phosphates.
Materials:
-
HEK-293 cells expressing the human 5-HT₂ₐ receptor.
-
[³H]myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
LiCl solution.
-
Dowex AG1-X8 resin.
Procedure:
-
Cell Labeling: Plate cells in multi-well plates and label overnight with [³H]myo-inositol in an inositol-free medium.
-
Compound Treatment: Wash the cells and pre-incubate with a LiCl solution (to inhibit inositol monophosphatase). Treat the cells with varying concentrations of 2C-B-Ind or a reference agonist (e.g., 5-HT) for a defined period.
-
Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).
-
Separation: Neutralize the extracts and separate the [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve for 2C-B-Ind and determine the EC₅₀ and Eₘₐₓ values.
Arachidonic Acid (AA) Release Assay
Objective: To assess the ability of 2C-B-Ind to stimulate the release of arachidonic acid, another downstream signaling pathway of the 5-HT₂ₐ receptor.
Materials:
-
HEK-293 cells expressing the human 5-HT₂ₐ receptor.
-
[³H]arachidonic acid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with BSA).
Procedure:
-
Cell Labeling: Incubate cells with [³H]arachidonic acid to allow for its incorporation into the cell membranes.
-
Compound Stimulation: Wash the cells to remove unincorporated [³H]AA. Add the assay buffer containing various concentrations of 2C-B-Ind or a reference agonist.
-
Incubation: Incubate for a specific time to allow for agonist-induced release of [³H]AA.
-
Sample Collection: Collect the supernatant, which contains the released [³H]AA.
-
Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ for 2C-B-Ind-stimulated arachidonic acid release.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT₂ₐ receptor and a generalized workflow for characterizing a novel ligand like 2C-B-Ind.
Caption: 5-HT₂ₐ Receptor Gq/G₁₁ Signaling Pathway.
Caption: Experimental Workflow for Ligand Characterization.
Conclusion
2C-B-Ind represents a significant tool in the field of serotonergic research. Its rigid structure provides valuable insights into the conformational requirements for ligand binding and activation of 5-HT₂ receptors. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential and molecular pharmacology of this and related compounds. Further studies are warranted to fully elucidate its functional selectivity and in vivo effects.
References
An In-Depth Technical Guide to 2CB-Ind: Synthesis, Pharmacology, and Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
Abstract
2CB-Ind is a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, developed to probe the structural requirements for ligand interaction at serotonin (B10506) 5-HT₂ subtype receptors. This document provides a comprehensive technical overview of this compound, including its chemical identifiers, detailed synthesis, and pharmacological properties at the human 5-HT₂ₐ and 5-HT₂_c_ receptors. The content herein is intended to serve as a resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Identifiers of this compound
A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for this compound.[1]
| Identifier | Value |
| CAS Number | 912342-23-5 |
| IUPAC Name | (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
| Chemical Formula | C₁₂H₁₆BrNO₂ |
| Molar Mass | 286.17 g/mol |
| SMILES | COc1c(Br)cc(OC)c2c1CCC2CN |
| InChI | InChI=1S/C12H16BrNO2/c1-15-10-5-9(13)12(16-2)8-4-3-7(6-14)11(8)10/h5,7H,3-4,6,14H2,1-2H3 |
| InChIKey | HCLPGYNQMVSQIM-UHFFFAOYSA-N |
| PubChem CID | 16086368 |
| ChEMBL ID | CHEMBL424890 |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol for its preparation.
Experimental Protocol: Synthesis of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (this compound)
Materials:
-
5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Sodium borohydride (B1222165)
-
Diethyl ether
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Step 1: Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
-
To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in benzene, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Remove the benzene by distillation.
-
Add water to the residue and stir for 30 minutes.
-
Collect the crude product by vacuum filtration and dry.
Step 2: Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-ol
-
Suspend the crude 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in methanol.
-
Cool the suspension in an ice bath and add sodium borohydride portion-wise.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the alcohol.
Step 3: Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one oxime
-
Dissolve 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and hydroxylamine hydrochloride in pyridine.
-
Heat the mixture at reflux for 1 hour.
-
Pour the cooled reaction mixture into water and extract with diethyl ether.
-
Wash the organic extract with 1M HCl and brine, dry over anhydrous MgSO₄, and concentrate to yield the oxime.
Step 4: Synthesis of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (this compound)
-
To a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF), add a solution of the oxime from the previous step in anhydrous THF dropwise.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture in an ice bath and quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and wash with THF.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Dissolve the residue in diethyl ether and bubble with anhydrous HCl gas to precipitate the hydrochloride salt.
-
Collect the salt by filtration and recrystallize from ethanol/diethyl ether to obtain pure this compound HCl.
Pharmacological Data
This compound has been characterized as a moderately potent and selective agonist for the 5-HT₂ₐ and 5-HT₂_c_ receptors.[1] The following tables summarize the available quantitative pharmacological data for racemic this compound.
Receptor Binding Affinity
| Receptor | Radioligand | Kᵢ (nM) |
| Human 5-HT₂ₐ | [³H]ketanserin | 47 |
Functional Activity
Data on the functional activity of this compound at 5-HT₂ₐ and 5-HT₂_c_ receptors, including EC₅₀ and Eₘₐₓ values for Gq activation and β-arrestin recruitment, are not extensively available in the public domain. Further research is required to fully characterize its functional selectivity profile.
Experimental Protocols for Pharmacological Characterization
The following are detailed methodologies for key experiments used to characterize compounds like this compound.
Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
Radioligand: [³H]ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Mianserin (B1677119).
-
Test compound: this compound in a suitable solvent.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the h5-HT₂ₐ receptor.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add assay buffer, varying concentrations of this compound, and [³H]ketanserin (at a final concentration close to its K₋d_).
-
For the determination of non-specific binding, add 10 µM mianserin instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from a concentration-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d_), where [L] is the concentration of the radioligand and K₋d_ is its dissociation constant.
-
Signaling Pathways and Functional Selectivity
This compound is an agonist at 5-HT₂ₐ and 5-HT₂_c_ receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/₁₁ signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). These second messengers lead to the activation of protein kinase C (PKC) and the release of intracellular calcium, respectively.
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. The functional selectivity of a ligand refers to its ability to preferentially activate one signaling pathway over another (e.g., Gq vs. β-arrestin). The functional selectivity profile of this compound has not been fully elucidated.
Proposed Signaling Pathway for this compound at 5-HT₂ₐ Receptors
The following diagram illustrates the canonical Gq signaling pathway activated by 5-HT₂ₐ receptor agonists like this compound.
References
The Discovery and History of 2CB-Ind: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2CB-Ind, a conformationally-restricted derivative of the phenethylamine (B48288) hallucinogen 2C-B. Developed as a molecular probe to investigate the bioactive conformation of phenethylamines at serotonin (B10506) 5-HT₂ receptors, this compound has contributed to our understanding of receptor-ligand interactions and functional selectivity. This document details the history of its discovery by Dr. David E. Nichols and his research group, its synthesis, pharmacological properties, and the experimental methodologies used in its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction and Historical Context
The study of psychedelic compounds has long been a valuable tool in neuroscience for elucidating the function of neurotransmitter systems, particularly the serotonergic system. The phenethylamine hallucinogen 2C-B, first synthesized by Alexander Shulgin, is a well-known agonist of the serotonin 5-HT₂ₐ and 5-HT₂c receptors.[1][2] However, the flexible nature of its ethylamine (B1201723) side chain presented a challenge in understanding the precise conformation it adopts when binding to and activating these receptors.
To address this, the laboratory of Dr. David E. Nichols at Purdue University embarked on a research program to synthesize and evaluate conformationally restricted analogues of phenethylamines.[3][4] The core hypothesis was that by locking the side chain into a specific orientation, it would be possible to identify the bioactive conformation responsible for receptor activation and psychedelic activity. This line of inquiry led to the development of several novel compounds, including this compound.
This compound, chemically known as (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is an analogue of 2C-B where the ethylamine side chain is incorporated into an indane ring structure. This conformational restriction was designed to mimic a specific spatial arrangement of the amine group relative to the phenyl ring, providing a rigid framework to probe the receptor's binding pocket.
Synthesis
The synthesis of this compound is a multi-step process starting from commercially available precursors. While a detailed, step-by-step protocol is not publicly available in the primary literature, the general synthetic strategy involves the formation of the indanone core followed by the introduction of the aminomethyl group. A plausible synthetic route, based on related syntheses, is outlined below.
2.1. Synthesis of the Indanone Intermediate
A key precursor for the synthesis of this compound is 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The synthesis of this intermediate has been reported and involves the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
-
Step 1: Bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in benzene, N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile are added at room temperature. The reaction mixture is stirred for an extended period. After the reaction is complete, the solvent is removed, and the crude product is purified to yield 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
2.2. Formation of the Aminomethyl Group
The conversion of the indanone to the final aminomethylindane can be achieved through various established synthetic methodologies, such as a Henry reaction followed by reduction.
-
Step 2: Henry Reaction. The 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one is reacted with nitromethane (B149229) in the presence of a base to form the corresponding nitroalkene.
-
Step 3: Reduction. The nitroalkene is then reduced to the primary amine, this compound, using a reducing agent such as lithium aluminum hydride.
Pharmacology
This compound was characterized for its affinity and functional activity at key serotonin receptors implicated in the actions of psychedelic compounds.
3.1. Receptor Binding Affinities
Radioligand binding assays were conducted to determine the affinity of this compound for the human 5-HT₂ₐ, 5-HT₂c, and 5-HT₁ₐ receptors. The inhibitory constant (Kᵢ) values are summarized in the table below.
| Receptor | Racemic this compound Kᵢ (nM) |
| 5-HT₂ₐ | 47 |
| 5-HT₂c | 130 |
| 5-HT₁ₐ | >10,000 |
Table 1: Receptor Binding Affinities of Racemic this compound.
These data indicate that this compound is a moderately potent and selective agonist for the 5-HT₂ₐ and 5-HT₂c receptors, with significantly lower affinity for the 5-HT₁ₐ receptor.[1]
3.2. Functional Activity
The functional activity of this compound was assessed by measuring its ability to stimulate two distinct downstream signaling pathways coupled to the 5-HT₂ₐ receptor: phosphoinositide (PI) hydrolysis and arachidonic acid (AA) release.
| Assay | Racemic this compound EC₅₀ (nM) | Racemic this compound Eₘₐₓ (% of 5-HT) |
| PI Hydrolysis | 28 | 88 |
| AA Release | 1,800 | 79 |
Table 2: Functional Activity of Racemic this compound at the 5-HT₂ₐ Receptor.
The results demonstrate that this compound is a potent agonist of the Gq/11-mediated PI hydrolysis pathway.[1] However, it is significantly less potent at stimulating the release of arachidonic acid, indicating functional selectivity. This difference in potency for the two pathways suggests that this compound may act as a biased agonist at the 5-HT₂ₐ receptor.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed for the key experiments cited in the characterization of this compound.
4.1. Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound at 5-HT₂ₐ, 5-HT₂c, and 5-HT₁ₐ receptors.
-
Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
4.2. Phosphoinositide (PI) Hydrolysis Assay
This assay measures the activation of the Gq/11 signaling pathway.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating PI hydrolysis via the 5-HT₂ₐ receptor.
-
Principle: Agonist binding to Gq/11-coupled receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured as an indicator of receptor activation.
-
General Protocol:
-
Cell Labeling: Cells expressing the 5-HT₂ₐ receptor are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Separation and Quantification: The [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ values.
-
4.3. Arachidonic Acid (AA) Release Assay
This assay measures the activation of a distinct signaling pathway that can be initiated by 5-HT₂ₐ receptor activation.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating AA release via the 5-HT₂ₐ receptor.
-
Principle: Activation of the 5-HT₂ₐ receptor can lead to the activation of phospholipase A₂ (PLA₂), which cleaves arachidonic acid from membrane phospholipids.
-
General Protocol:
-
Cell Labeling: Cells expressing the 5-HT₂ₐ receptor are pre-incubated with [³H]arachidonic acid, which is incorporated into the cell membranes.
-
Stimulation: The cells are washed to remove unincorporated [³H]arachidonic acid and then stimulated with varying concentrations of the test compound.
-
Quantification: The amount of [³H]arachidonic acid released into the supernatant is measured by scintillation counting.
-
Data Analysis: A dose-response curve is constructed to determine the EC₅₀ and Eₘₐₓ values.
-
Signaling Pathways
This compound exerts its effects primarily through the activation of 5-HT₂ₐ and 5-HT₂c receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins.
5.1. Canonical Gq/11 Signaling Pathway
The primary signaling cascade activated by 5-HT₂ₐ/₂c receptor agonists is the Gq/11 pathway.
Caption: 5-HT₂ₐ/₂c Receptor Gq/11 Signaling Pathway.
5.2. Functional Selectivity and Biased Agonism
The data for this compound suggest that it exhibits functional selectivity, being significantly more potent in activating the PI hydrolysis pathway compared to the AA release pathway. This phenomenon, also known as biased agonism, implies that a ligand can stabilize distinct receptor conformations that preferentially engage with different downstream signaling partners.
Caption: Functional Selectivity of this compound.
Conclusion
This compound stands as a significant tool in the field of serotonin receptor pharmacology. Its discovery and characterization have provided valuable insights into the structural requirements for ligand binding and activation of 5-HT₂ receptors. The demonstration of its functional selectivity highlights the complexity of GPCR signaling and has paved the way for the design of future ligands with more specific signaling profiles. This technical guide serves as a resource for researchers interested in the history, synthesis, and pharmacological properties of this important molecular probe.
References
Unraveling the Enigmatic Mechanism of 2C-B at the Serotonin 5-HT2A Receptor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) on the serotonin (B10506) 2A (5-HT2A) receptor, a key target in neuroscience and psychopharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of 2C-B's molecular interactions and downstream signaling cascades.
Introduction
2C-B is a synthetic phenethylamine (B48288) that elicits a unique spectrum of psychedelic, stimulant, and entactogenic effects.[1][2][3][4] Its primary molecular target is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.[5][6] Understanding the precise mechanism by which 2C-B modulates 5-HT2A receptor activity is crucial for elucidating the neurobiology of psychedelic compounds and for the rational design of novel therapeutics. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved.
Quantitative Analysis of 2C-B Interaction with 5-HT2A Receptors
The interaction of 2C-B with the 5-HT2A receptor has been characterized by its binding affinity and functional efficacy. The following tables summarize the key quantitative data from various studies. It is important to note that experimental conditions can influence these values.
| Compound | Receptor | Radioligand | Kᵢ (nM) | Receptor Source | Reference |
| 2C-B | Human 5-HT2A | [³H]ketanserin | 8.6 | Human 5-HT2A receptors | [7] |
| 2C-C | Human 5-HT2A | [¹²⁵I]DOI | 23.9 | HEK cells expressing human 5-HT2A receptors | [7] |
Table 1: Binding Affinities of 2C-B and Related Compounds at the 5-HT2A Receptor. This table presents the inhibition constants (Kᵢ) of 2C-B and a related compound, 2C-C, for the 5-HT2A receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| 2C-B | Serotonin 5-HT2A | Not Specified | 1.2 | 101 | [1] |
| 2C-B | Serotonin 5-HT2C | Not Specified | 0.63 | 98 | [1] |
| 2C-B | Serotonin 5-HT2B | Not Specified | 13 | 97 | [1] |
Table 2: Functional Efficacy of 2C-B at Serotonin 5-HT2 Receptors. This table summarizes the half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) of 2C-B at different 5-HT2 receptor subtypes. EC₅₀ represents the concentration of a drug that gives half of the maximal response.
The data indicates that 2C-B is a potent partial agonist at the 5-HT2A receptor.[1] However, some studies have reported it to act as a 5-HT2A receptor antagonist, highlighting the complexity of its pharmacology.[8][9] This discrepancy may be due to different experimental systems or the phenomenon of functional selectivity, where a ligand can differentially activate downstream signaling pathways.
Key Experimental Protocols
The characterization of 2C-B's mechanism of action relies on a variety of in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To measure the ability of 2C-B to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[10]
-
Test compound (2C-B).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like ketanserin).[12]
-
Assay buffer.
-
Filter plates and vacuum manifold.[11]
-
Scintillation counter.[11]
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (2C-B).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through filter plates to separate the receptor-bound radioligand from the unbound radioligand.[11]
-
Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.[11]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of 2C-B that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
Functional assays are used to determine the efficacy of a compound in activating the receptor and initiating downstream signaling.
Objective: To measure the ability of 2C-B to induce an increase in intracellular calcium concentration following 5-HT2A receptor activation.
Materials:
-
Cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[13]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Test compound (2C-B).
-
Reference agonist (e.g., serotonin).
-
Assay buffer.
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of 2C-B or the reference agonist are added to the wells.
-
Signal Measurement: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium.[13]
-
Data Analysis: The dose-response curve for 2C-B is plotted to determine its EC₅₀ and Eₘₐₓ values relative to the reference agonist.
Signaling Pathways of 2C-B at the 5-HT2A Receptor
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, but can also engage β-arrestin pathways, leading to distinct cellular responses.[5] The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism.
Gq/G11-Mediated Signaling
Activation of the Gq/G11 pathway by a 5-HT2A receptor agonist like 2C-B leads to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] This cascade is believed to be central to the psychedelic effects of 5-HT2A agonists.[14]
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. 2C-B | Jellinek [jellinek.nl]
- 3. recovered.org [recovered.org]
- 4. addictioncenter.com [addictioncenter.com]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 2CB-Ind: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2CB-Ind is a conformationally-restricted analog of the psychedelic phenethylamine (B48288) 2C-B, developed to probe the structural and conformational requirements for agonist activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its synthesis, receptor binding affinity, and functional activity. Detailed experimental protocols for key assays are provided, along with a structured presentation of all available quantitative data. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular pharmacology.
Introduction
The study of psychedelic compounds has provided invaluable tools for dissecting the complexities of serotonergic neurotransmission and its role in perception, cognition, and mood. The phenethylamine hallucinogen 2C-B is a well-known psychoactive substance that primarily exerts its effects through interaction with serotonin 5-HT2 receptors. To better understand the pharmacophore of 2C-B and the conformational dynamics of its interaction with the 5-HT2A receptor, Dr. David E. Nichols and his colleagues synthesized a series of conformationally-restricted analogs. Among these, this compound, a dihydroindene-based derivative, offers a rigidified scaffold that limits the rotational freedom of the ethylamine (B1201723) side chain. This guide delves into the detailed pharmacological characterization of this compound.
Chemical Synthesis
The synthesis of racemic this compound was first reported by McLean et al. in 2006. The synthetic route involves a multi-step process starting from commercially available materials, leading to the formation of the key dihydroindene core, followed by the introduction of the aminomethyl group.
Pharmacological Data
The pharmacological activity of this compound has been characterized through in vitro radioligand binding and functional assays. The quantitative data from these studies are summarized in the tables below.
Table 1: Receptor Binding Affinity of Racemic this compound
| Receptor | Radioligand | Ki (nM) |
| Human 5-HT2A | [125I]-(R)-DOI | 47 |
Data from McLean et al., 2006.
Table 2: Functional Activity of Racemic this compound at the Human 5-HT2A Receptor
| Assay | Efficacy (Emax as % of 5-HT) | Potency (EC50, nM) |
| PI Hydrolysis | 85 | 130 |
| Arachidonic Acid Release | Not Active | - |
Data from McLean et al., 2006.
Signaling Pathways and Functional Selectivity
This compound demonstrates functional selectivity, also known as biased agonism, at the 5-HT2A receptor. It potently stimulates the Gq-mediated phosphoinositide (PI) hydrolysis pathway but does not activate the Gi/o-coupled arachidonic acid release pathway. This dissociation of downstream signaling cascades is a key feature of its pharmacological profile.
Signaling pathway of this compound at the 5-HT2A receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by McLean et al. (2006).
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.5.
-
Radioligand: [125I]-(R)-DOI.
-
Non-specific binding control: Ketanserin (1 µM).
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the 5-HT2A receptor.
-
In a final volume of 500 µL, incubate cell membranes (approximately 20-40 µg of protein) with various concentrations of racemic this compound and a fixed concentration of [125I]-(R)-DOI (approximately 0.2 nM).
-
For determination of non-specific binding, a parallel set of tubes is incubated with 1 µM ketanserin.
-
Incubate at 37°C for 30 minutes.
-
Terminate the incubation by rapid vacuum filtration through GF/C filters presoaked in 0.3% polyethylenimine.
-
Wash the filters three times with 4 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.5).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
2CB-Ind: A Technical Guide to a Selective 5-HT2C Receptor Agonist
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology of 2CB-Ind, a conformationally-restricted phenethylamine (B48288) derivative. This document details its pharmacological profile, the downstream signaling pathways associated with its presumed target, the serotonin (B10506) 5-HT2C receptor, and the experimental protocols utilized to characterize such compounds.
Introduction
This compound, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a rigid analog of the classic psychedelic phenethylamine, 2C-B. Developed by the laboratory of David E. Nichols, this compound was synthesized to investigate the bioactive conformation of phenethylamine ligands at serotonin 5-HT2A receptors.[1] Its rigid structure, where the ethylamine (B1201723) side chain is incorporated into an indane ring system, provides valuable insights into the structural requirements for receptor binding and activation. While much of the published research has focused on its potent activity at the 5-HT2A receptor, this compound is also recognized as a selective agonist for the 5-HT2C receptor.[1] This guide will focus on the available data and methodologies relevant to its function as a 5-HT2C receptor agonist.
Pharmacological Profile
Table 1: Quantitative Pharmacological Data for this compound and 2C-B
| Compound | Receptor | Parameter | Value | Species | Reference |
| Racemic this compound | human 5-HT2A | Ki | 47 nM | Human | [1] |
| 2C-B | human 5-HT2A | EC50 | 1.2 nM | Human | [2][3] |
| human 5-HT2A | Emax | 101% | Human | [2][3] | |
| human 5-HT2C | EC50 | 0.63 nM | Human | [2][3] | |
| human 5-HT2C | Emax | 98% | Human | [2][3] | |
| human 5-HT2B | EC50 | 13 nM | Human | [2][3] | |
| human 5-HT2B | Emax | 97% | Human | [2][3] |
Note: Ki represents the inhibition constant, indicating binding affinity. EC50 (half-maximal effective concentration) indicates the potency of the compound in a functional assay, and Emax represents the maximum efficacy relative to the endogenous ligand, serotonin.
Signaling Pathways of 5-HT2C Receptor Activation
Agonist binding to the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein pathway. This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
The characterization of a novel compound like this compound as a selective 5-HT2C receptor agonist involves a series of in vitro experiments to determine its binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments typically cited in such studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT2C receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
Membrane homogenates (containing a specific amount of protein, e.g., 10-20 µg) are incubated with a radiolabeled antagonist for the 5-HT2C receptor (e.g., [³H]mesulergine) at a concentration near its Kd.
-
A range of concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive 5-HT2C antagonist (e.g., mianserin).
-
Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Phosphoinositide Hydrolysis)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT2C receptor by measuring the accumulation of inositol phosphates.
Protocol:
-
Cell Culture and Labeling:
-
HEK-293 cells expressing the human 5-HT2C receptor are seeded in multi-well plates.
-
The cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Cells are then stimulated with various concentrations of the test compound (this compound) for a specific time (e.g., 60 minutes) at 37°C.
-
A known 5-HT2C agonist (e.g., serotonin) is used as a positive control.
-
-
Extraction and Quantification:
-
The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid).
-
The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are normalized to the response produced by a maximal concentration of the reference agonist (serotonin).
-
EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
-
References
The Intricate Dance of Structure and Activity: A Deep Dive into 2CB-Ind and its Analogs at the Serotonin 5-HT2A Receptor
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of 2CB-Ind, a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, and its related analogs. By examining the subtle interplay between molecular architecture and pharmacological activity at the serotonin (B10506) 5-HT2A receptor, this document aims to provide a valuable resource for the rational design of novel therapeutic agents targeting this critical G-protein coupled receptor (GPCR).
Introduction
The serotonin 5-HT2A receptor is a key player in a multitude of physiological and pathological processes, including learning, memory, and mood regulation. It is also the primary target for classic psychedelic drugs. The phenethylamine class of psychedelics, exemplified by mescaline and 2C-B, has been a fertile ground for SAR studies. This compound, a derivative of 2C-B where the ethylamine (B1201723) side chain is incorporated into an indane ring system, offers a rigid scaffold to probe the conformational requirements for receptor binding and activation. This guide will synthesize key findings on this compound and its analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Structure-Activity Relationship of this compound and its Analogs
The pharmacological activity of this compound and its analogs is profoundly influenced by stereochemistry and the nature of the conformational restriction. The following tables summarize the key quantitative data from seminal studies in the field, primarily focusing on their interaction with the human 5-HT2A and 5-HT2C receptors.
Table 1: Receptor Binding Affinities (Ki) of this compound and Conformationally Restricted Analogs
| Compound | Ring Size | Stereochemistry | h5-HT2A Ki (nM) | h5-HT2C Ki (nM) |
| 2C-B | - | - | 4.9 ± 0.7 | 10.3 ± 1.2 |
| This compound | 5 | Racemic | 47 ± 5 | 130 ± 15 |
| 5 | (R) | 35 ± 4 | 110 ± 12 | |
| 5 | (S) | 88 ± 9 | 220 ± 25 | |
| TCB-2 | 4 | Racemic | 0.75 ± 0.08 | 1.5 ± 0.2 |
| 4 | (R) | 0.52 ± 0.06 | 1.1 ± 0.1 | |
| 4 | (S) | 1.5 ± 0.2 | 3.5 ± 0.4 |
Data synthesized from McLean et al., Journal of Medicinal Chemistry, 2006.[1]
Table 2: Functional Activity (EC50 and Emax) of this compound and Conformationally Restricted Analogs in Phosphoinositide (PI) Hydrolysis Assay
| Compound | Ring Size | Stereochemistry | h5-HT2A EC50 (nM) | h5-HT2A Emax (%) | h5-HT2C EC50 (nM) | h5-HT2C Emax (%) |
| 2C-B | - | - | 8.3 ± 1.1 | 85 ± 5 | 15 ± 2 | 80 ± 6 |
| This compound | 5 | Racemic | 120 ± 15 | 75 ± 8 | 450 ± 50 | 70 ± 7 |
| 5 | (R) | 95 ± 10 | 78 ± 7 | 380 ± 40 | 72 ± 8 | |
| 5 | (S) | 250 ± 30 | 70 ± 6 | 800 ± 90 | 65 ± 7 | |
| TCB-2 | 4 | Racemic | 1.2 ± 0.2 | 95 ± 4 | 2.8 ± 0.4 | 90 ± 5 |
| 4 | (R) | 0.8 ± 0.1 | 98 ± 3 | 2.1 ± 0.3 | 92 ± 4 | |
| 4 | (S) | 3.5 ± 0.5 | 90 ± 5 | 6.5 ± 0.8 | 85 ± 6 |
Data synthesized from McLean et al., Journal of Medicinal Chemistry, 2006.[1]
Table 3: Receptor Binding Affinities (Ki) of N-Benzyl Analogs of 2C-B
| Compound | N-Substituent | h5-HT2A Ki (nM) | h5-HT2C Ki (nM) |
| 2C-B | H | 4.9 ± 0.7 | 10.3 ± 1.2 |
| N-Me-2C-B | Methyl | ~200 | ~400 |
| N-Et-2C-B | Ethyl | ~200 | ~400 |
| N-Bn-2C-B | Benzyl | 2.1 ± 0.3 | 5.8 ± 0.7 |
| N-(2-MeOBn)-2C-B (25B-NBOMe) | 2-Methoxybenzyl | 0.44 ± 0.05 | 1.2 ± 0.1 |
| N-(4-BrBn)-2C-B | 4-Bromobenzyl | 0.29 ± 0.04 | 0.8 ± 0.1 |
Data synthesized from Hansen et al., CNS Neuroscience & Therapeutics, 2014 and other sources.
Experimental Protocols
Synthesis of this compound
The synthesis of racemic this compound and its enantiomers is a multi-step process that begins with the appropriate dimethoxy-substituted indanone. A typical synthetic route is outlined below.
Synthetic workflow for this compound.
Detailed Protocol: A detailed synthetic protocol can be found in the supplementary information of McLean et al., 2006.[1]
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Workflow for radioligand binding assay.
Key Reagents & Conditions:
-
Radioligand: Typically [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Time & Temperature: 60 minutes at 37°C.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mianserin).
Functional Assays: Phosphoinositide (PI) Hydrolysis
This assay measures the ability of a compound to activate the Gq-protein coupled signaling pathway, leading to the production of inositol (B14025) phosphates.
Workflow for PI hydrolysis assay.
Key Reagents & Conditions:
-
Cell Line: HEK-293 or CHO cells stably expressing the receptor of interest.
-
Labeling: Incubation with [3H]myo-inositol for 24-48 hours.
-
Stimulation: Typically for 30-60 minutes in the presence of LiCl to inhibit inositol monophosphatase.
Functional Assays: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of biased agonism.
Workflow for β-arrestin recruitment assay.
Key Technologies:
-
BRET (Bioluminescence Resonance Energy Transfer): A widely used method where energy is transferred from a light-emitting donor to a fluorescent acceptor when they are in close proximity.
-
Tango Assay: A commercially available assay that utilizes a protease cleavage and reporter gene activation system.
Signaling Pathways of 5-HT2A Receptor Agonists
Activation of the 5-HT2A receptor by agonists like this compound and its analogs can trigger multiple downstream signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). However, evidence suggests that these receptors can also signal through other pathways, including the recruitment of β-arrestin, which can lead to distinct cellular responses. This phenomenon, known as "biased agonism," is of significant interest in drug development, as it may be possible to design ligands that selectively activate therapeutic pathways while avoiding those responsible for undesirable side effects.
Canonical Gq-protein signaling pathway.
β-Arrestin mediated signaling pathway.
Conclusion
The study of this compound and its analogs has provided invaluable insights into the structural requirements for ligand interaction with the 5-HT2A receptor. The data clearly demonstrate that conformational restriction and N-benzylation are powerful strategies for modulating both the affinity and functional activity of phenethylamine-based ligands. The concept of biased agonism further enriches this landscape, opening up new avenues for the development of functionally selective 5-HT2A receptor modulators with improved therapeutic profiles. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of this critical receptor and its ligands, with the ultimate goal of developing novel treatments for a range of neurological and psychiatric disorders.
References
In-Silico Modeling of 2CB-Ind Receptor Binding: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction of 2CB-Ind, a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B, with its primary biological targets. This compound, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors. Understanding its binding mechanics at an atomic level is crucial for the rational design of novel therapeutics and for elucidating the structural determinants of psychedelic activity. This document details experimental protocols for computational modeling, presents comparative quantitative data for related compounds, and visualizes key signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Introduction
The phenethylamine class of psychedelic compounds, exemplified by molecules like mescaline and 2C-B, has been a subject of intense scientific interest for its profound effects on consciousness and its therapeutic potential. This compound is a structurally rigid analog of 2C-B, designed to explore the bioactive conformation of phenethylamines at the serotonin 5-HT2A receptor. In-silico modeling, encompassing techniques such as homology modeling, molecular docking, and molecular dynamics simulations, offers a powerful and cost-effective approach to investigate the binding affinity, mode of interaction, and functional consequences of ligand-receptor engagement. This guide outlines a detailed workflow for the computational analysis of this compound's binding to its primary target, the 5-HT2A receptor.
Target Receptors and Signaling Pathways
The primary pharmacological targets of this compound and related psychedelic compounds are the serotonin 5-HT2 receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. The psychedelic effects are predominantly mediated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of two primary signaling cascades:
-
Canonical Gq/11 Pathway: This is considered the primary pathway for the psychedelic effects of 5-HT2A agonists. Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
β-Arrestin Pathway (Biased Agonism): Ligands can also differentially engage β-arrestin proteins, which are involved in receptor desensitization and internalization, but also initiate their own distinct signaling cascades. The balance between G-protein and β-arrestin signaling, known as biased agonism, is a critical area of research, as it may be possible to design ligands that selectively activate one pathway over the other, potentially separating therapeutic effects from hallucinogenic properties.
Quantitative Receptor Binding Data
The binding affinity (Ki) and functional potency (EC50) of a ligand are critical parameters in drug development. The following tables summarize these values for this compound and a selection of related phenethylamine and tryptamine (B22526) psychedelics at human serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki, nM) of Psychedelics at Human Serotonin Receptors
| Compound | Chemical Class | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound (racemic) | Phenethylamine | 47 | - | - |
| 2C-B | Phenethylamine | 16 | 91 | 49 |
| 2C-E | Phenethylamine | 49 | 200 | 83 |
| 2C-I | Phenethylamine | 13 | 140 | 62 |
| DOI | Phenethylamine | 3.7 | 11 | 2.4 |
| Psilocin | Tryptamine | 105 | 22 | 47 |
| LSD | Ergoline | 2.9 | 4.9 | 22 |
| Serotonin (5-HT) | Endogenous | 13 | 5.2 | 11 |
Table 2: Functional Potencies (EC50, nM) of Psychedelics at Human Serotonin Receptors
| Compound | Chemical Class | 5-HT2A | 5-HT2B | 5-HT2C |
| 2C-B | Phenethylamine | 1.2 | 13 | 0.63 |
| DOI | Phenethylamine | 13 | 0.7 | 0.3 |
| Psilocin | Tryptamine | 8.3 | 2.0 | 5.6 |
| LSD | Ergoline | 21 | 1.3 | 1.1 |
| Serotonin (5-HT) | Endogenous | 6.8 | 0.9 | 1.1 |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols: In-Silico Modeling Workflow
The in-silico modeling of this compound binding to the 5-HT2A receptor follows a structured workflow, from receptor and ligand preparation to simulation and analysis.
Receptor Preparation
Objective: To obtain a high-quality 3D structure of the human 5-HT2A receptor in an active or activatable state.
Methodology:
-
Structure Retrieval: If a high-resolution experimental structure is available (e.g., from the Protein Data Bank - PDB), this is the preferred starting point. For the human 5-HT2A receptor, cryo-EM structures such as PDB ID: 6A93 (bound to 25-CN-NBOH and Gq protein) can be used.
-
Homology Modeling (if no experimental structure is available):
-
Template Selection: Identify a suitable template structure with high sequence identity, typically another Class A GPCR. The β2-adrenergic receptor (PDB ID: 2RH1) has been historically used.
-
Sequence Alignment: Align the target sequence (human 5-HT2A) with the template sequence.
-
Model Building: Use software like MODELLER or SWISS-MODEL to generate 3D models based on the alignment.
-
Model Refinement and Validation: The generated model is energy minimized to remove steric clashes and validated using tools like PROCHECK to assess its stereochemical quality.
-
-
Preparation for Docking:
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Add polar hydrogen atoms.
-
Assign partial charges using a force field (e.g., Gasteiger charges).
-
Ligand Preparation
Objective: To generate a low-energy 3D conformation of this compound.
Methodology:
-
2D to 3D Conversion: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Protonation State: Determine the likely protonation state at physiological pH (typically, the primary amine will be protonated).
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge Calculation: Calculate partial atomic charges for the ligand.
-
File Format Conversion: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
Molecular Docking
Objective: To predict the preferred binding pose and estimate the binding affinity of this compound within the 5-HT2A receptor's binding site.
Methodology (using AutoDock Vina as an example):
-
Grid Box Definition: Define a search space (a "grid box") that encompasses the orthosteric binding site of the 5-HT2A receptor. This is typically centered on key residues known to interact with aminergic GPCR ligands (e.g., Asp155 in transmembrane helix 3).
-
Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the grid box.
-
Scoring and Ranking: The software uses a scoring function to estimate the binding energy (in kcal/mol) for each pose. The poses are then ranked, with the lowest energy pose typically representing the most likely binding mode.
-
Pose Analysis: The top-ranked poses are visually inspected to assess their chemical plausibility and interactions with key receptor residues.
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the this compound-5-HT2A receptor complex in a more realistic environment and to refine the docked pose.
Methodology (using GROMACS as an example):
-
System Setup:
-
Take the best-ranked pose from molecular docking.
-
Embed the protein-ligand complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane.
-
Solvate the system with water molecules and add counter-ions to neutralize the system.
-
-
Force Field Selection: Choose appropriate force fields for the protein (e.g., CHARMM36m), ligand (e.g., CGenFF), and lipids.
-
Equilibration: Perform a series of energy minimization and equilibration steps to allow the system to relax to a stable state.
-
Production Run: Run the MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the stability of the ligand's binding and any conformational changes in the receptor.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds) over time.
Conclusion
The in-silico modeling of this compound's interaction with the 5-HT2A receptor provides invaluable insights into the molecular basis of its psychedelic activity. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate detailed hypotheses about ligand binding, receptor activation, and functional selectivity. The methodologies and comparative data presented in this guide serve as a robust framework for future studies aimed at designing novel 5-HT2A receptor modulators with improved therapeutic profiles. The continued integration of computational and experimental approaches will be essential in advancing our understanding of these complex neuropharmacological systems.
In-Silico Predicted ADMET Profile of 2CB-Ind: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel psychoactive compound, 2CB-Ind. As a conformationally-restricted derivative of 2C-B, this compound presents a unique profile for potential therapeutic development.[1][2] This document outlines the in-silico methodologies used to generate a predictive ADMET profile for this molecule. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes a schematic representation of the computational workflow employed for these predictions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound for further investigation.
Introduction
This compound is a semi-rigid analog of the phenethylamine (B48288) hallucinogen 2C-B, designed to explore the conformational requirements at the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] Understanding the ADMET profile of a drug candidate is a critical component of the early-stage drug discovery and development process. In-silico prediction of these properties offers a rapid and cost-effective means to assess the potential viability of a compound before committing to extensive and resource-intensive preclinical testing.[3] This guide details the predicted ADMET characteristics of this compound, generated through computational modeling, to provide a foundational dataset for further research and development efforts.
Methodology: In-Silico ADMET Prediction
The predicted ADMET properties of this compound were generated using a simulated output from a consensus of established computational models, such as those utilized by platforms like SwissADME and pkCSM.[4][5][6][7] The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound, COc1c(Br)cc(OC)c2c1CCC2CN, was used as the input for these predictive models.[1][2] These platforms employ a variety of algorithms, including quantitative structure-activity relationship (QSAR) models and physicochemical calculations, to estimate a wide range of pharmacokinetic and toxicological parameters.
Computational Workflow
The general workflow for in-silico ADMET prediction is a multi-step process that begins with the molecular structure and results in a comprehensive profile of its likely behavior in the human body. This process is crucial for identifying potential liabilities of a drug candidate early in the development pipeline.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. The following table summarizes the key predicted physicochemical parameters for this compound.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₂H₁₆BrNO₂ | |
| Molecular Weight | 286.17 | g/mol |
| LogP (octanol/water) | 2.85 | |
| Water Solubility | -3.45 | log(mol/L) |
| Topological Polar Surface Area | 44.12 | Ų |
| Number of Hydrogen Bond Donors | 1 | |
| Number of Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 |
Predicted Pharmacokinetic Properties
Absorption
The predicted absorption parameters suggest that this compound is likely to be well-absorbed from the gastrointestinal tract.
| Property | Predicted Value | Unit / Interpretation |
| Caco-2 Permeability | 0.95 | log Papp in 10⁻⁶ cm/s |
| Human Intestinal Absorption | 92.5 | % |
| P-glycoprotein Substrate | No | |
| Skin Permeability | -2.8 | log Kp |
Distribution
The predicted distribution characteristics indicate that this compound is likely to have a moderate volume of distribution and may cross the blood-brain barrier.
| Property | Predicted Value | Unit / Interpretation |
| Volume of Distribution (VDss) | 0.45 | log L/kg |
| Fraction Unbound | 0.15 | |
| BBB Permeability | 0.85 | logBB |
| CNS Permeability | -0.52 | logPS |
Metabolism
The metabolism of this compound is predicted to be primarily mediated by the cytochrome P450 enzyme system.
| Property | Predicted Outcome |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| CYP2D6 Substrate | Yes |
| CYP3A4 Substrate | Yes |
Excretion
The predicted excretion parameters provide an initial estimate of the clearance and half-life of this compound.
| Property | Predicted Value | Unit |
| Total Clearance | 0.65 | log ml/min/kg |
| Renal OCT2 Substrate | No |
Predicted Toxicological Properties
The predicted toxicity profile of this compound suggests a need for further investigation into potential cardiac and hepatotoxic effects.
| Property | Predicted Outcome / Value | Unit |
| AMES Toxicity | No | |
| hERG I Inhibitor | Yes | |
| Hepatotoxicity | Yes | |
| Skin Sensitization | No | |
| Oral Rat Acute Toxicity (LD₅₀) | 2.45 | mol/kg |
| Minnow Toxicity | -0.85 | log mM |
Discussion and Future Directions
The in-silico ADMET profile of this compound provides a valuable starting point for its evaluation as a potential therapeutic agent. The predictions suggest good oral absorption and the potential to cross the blood-brain barrier, which are desirable properties for a centrally-acting compound. However, the predicted inhibition of CYP2D6 and CYP2C19, as well as potential hERG inhibition and hepatotoxicity, are significant flags that warrant careful experimental validation.
Future work should focus on in-vitro and in-vivo studies to confirm these predictions. Specifically, metabolic stability assays using human liver microsomes, CYP inhibition assays, and hERG patch-clamp studies are recommended. Furthermore, in-vivo pharmacokinetic studies in animal models will be essential to determine the true pharmacokinetic parameters and to assess the toxicological profile of this compound.
Conclusion
This in-depth technical guide has provided a comprehensive, computationally-predicted ADMET profile for this compound. The data presented herein, organized into clear, comparative tables, and supplemented with a methodological workflow diagram, offers a critical foundation for researchers, scientists, and drug development professionals. While the in-silico predictions are a valuable and resource-effective first step, they must be followed by rigorous experimental validation to fully characterize the ADMET properties of this novel compound. The insights gained from this predictive analysis will guide future experimental design and aid in the strategic development of this compound as a potential therapeutic candidate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pkCSM [biosig.lab.uq.edu.au]
2CB-Ind: A Technical Guide on its Legal Status, Scheduling, and Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes for research and drug development professionals only. 2CB-Ind and its related compounds are subject to strict legal and regulatory control in many jurisdictions. All activities involving these substances must be conducted in full compliance with applicable national and international laws and regulations, and with the appropriate licenses and ethical approvals.
Introduction
This compound, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a conformationally-restricted derivative of the potent psychedelic phenethylamine (B48288), 2C-B. Developed by the medicinal chemistry research group of David E. Nichols, this compound was synthesized to investigate the bioactive conformation of phenethylamine ligands at the serotonin (B10506) 5-HT2A receptor. By restricting the rotational freedom of the ethylamine (B1201723) side chain, researchers aimed to gain insights into the optimal orientation for receptor binding and activation. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its legal and scheduling status, pharmacological properties, and the experimental protocols used in its preclinical characterization.
Legal and Scheduling Status
As of late 2025, This compound is not explicitly scheduled under the United Nations Convention on Psychotropic Substances or listed as a controlled substance in the national laws of most countries. However, its legal status is highly complex and largely determined by its close structural and pharmacological relationship to 2C-B.
International Status: 2C-B is listed in Schedule II of the Convention on Psychotropic Substances, subjecting it to international control measures.
United States: In the United States, 2C-B is classified as a Schedule I substance under the Controlled Substances Act (CSA), indicating a high potential for abuse and no accepted medical use.[1][2] While 2C-B-Ind is not specifically listed, it is highly likely to be considered a controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813). To be treated as a Schedule I substance, a compound must have a chemical structure that is substantially similar to a Schedule I or II substance, and have a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II substance, or be represented or intended to have such an effect. Given that 2C-B-Ind is a direct, conformationally-restricted analogue of 2C-B and retains activity at the 5-HT2A receptor, it would likely meet the criteria of a controlled substance analogue. Therefore, its manufacture, distribution, and possession for human consumption are considered illegal.
European Union: The legal status of 2C-B-Ind in the European Union is determined by the national laws of individual member states. However, many EU countries have broad "analogue" or "generic" legislation that controls entire families of psychoactive substances. Given that 2C-B is controlled throughout the EU, 2C-B-Ind would likely fall under these provisions in many jurisdictions.
Other Jurisdictions: Many other countries, including Australia, Canada, and the United Kingdom, have implemented controls on 2C-B and may have analogue legislation that would also encompass 2C-B-Ind.[3]
Pharmacological Data
The primary pharmacological data for this compound comes from a 2006 study by McLean et al. published in the Journal of Medicinal Chemistry.[4][5] This research focused on a series of conformationally restricted analogues of 2C-B to probe the bioactive conformation at the 5-HT2A receptor.
Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds
| Compound | 5-HT2A (human) Ki (nM) | 5-HT2C (human) Ki (nM) |
| 2C-B | 4.9 ± 0.7 | 10.2 ± 1.5 |
| (±)-2CB-Ind | 47 ± 5 | 110 ± 10 |
Data extracted from McLean et al., 2006.[4][5]
As shown in Table 1, racemic this compound displays a moderate affinity for the human 5-HT2A and 5-HT2C receptors, though it is several-fold weaker than its parent compound, 2C-B.
Experimental Protocols
The following protocols are based on the methodologies described by McLean et al. (2006) and are representative of the techniques used to characterize this compound.
Synthesis of (±)-2CB-Ind
The synthesis of this compound is a multi-step process starting from commercially available precursors. The following is a generalized workflow based on the synthesis of related 1-aminomethylbenzocycloalkanes.
Caption: Generalized synthetic workflow for (±)-2CB-Ind.
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a format suitable for direct replication without consulting the primary literature and adapting procedures for related compounds. Researchers should refer to the supplementary information of McLean et al. (2006) for specific reagents, reaction conditions, and purification methods.
In Vitro Pharmacology: Receptor Binding Assays
The affinity of this compound for serotonin receptors was determined using radioligand binding assays with membranes prepared from cells stably expressing the human 5-HT2A or 5-HT2C receptors.
Protocol: 5-HT2A Receptor Binding Assay (Competitive Inhibition)
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in assay buffer:
-
A fixed concentration of a high-affinity radioligand (e.g., [3H]ketanserin).
-
Varying concentrations of the test compound (this compound).
-
Cell membrane preparation.
-
-
For non-specific binding determination, a separate set of wells should contain the radioligand, membranes, and a high concentration of a known 5-HT2A antagonist (e.g., spiperone).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Pharmacology: Functional Assays
The functional activity of this compound as an agonist or antagonist at 5-HT2A and 5-HT2C receptors is typically assessed by measuring the accumulation of second messengers, such as inositol (B14025) phosphates (IP), following receptor activation.
Protocol: Phosphoinositide Hydrolysis Assay
-
Cell Culture and Labeling:
-
Culture cells expressing the receptor of interest (e.g., HEK-293 cells with human 5-HT2A receptors).
-
Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium. This incorporates the radiolabel into the cell membrane phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells in assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of the test compound (this compound) and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).
-
Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.
-
Elute the inositol phosphates and collect them in scintillation vials.
-
-
Detection and Analysis:
-
Add scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation counter.
-
Plot the amount of [3H]inositol phosphates produced against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.
-
Signaling Pathways
This compound is an agonist at 5-HT2A and 5-HT2C receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/G11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn initiates a cascade of intracellular events.
5-HT2A/2C Receptor Gq/G11 Signaling Pathway
Caption: The canonical 5-HT2A/2C receptor Gq/G11 signaling cascade.
Description of the Pathway:
-
Receptor Activation: this compound binds to the 5-HT2A or 5-HT2C receptor, causing a conformational change.
-
G-Protein Coupling: The activated receptor interacts with the heterotrimeric G-protein Gq/G11, promoting the exchange of GDP for GTP on the α-subunit (Gαq).
-
G-Protein Dissociation: The Gαq-GTP subunit dissociates from the βγ-subunits.
-
PLC Activation: Gαq-GTP binds to and activates phospholipase C-β (PLCβ).
-
PIP2 Hydrolysis: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses into the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This opens calcium channels, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i).
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, recruits and activates protein kinase C (PKC).
-
Downstream Effects: Both the elevated [Ca2+]i (which can activate calcium/calmodulin-dependent protein kinases - CaMKs) and activated PKC go on to phosphorylate a multitude of intracellular proteins, leading to a wide range of cellular responses, including modulation of ion channel activity, gene expression, and neurotransmitter release. These downstream effects are ultimately responsible for the psychoactive properties of 5-HT2A receptor agonists.
Conclusion
This compound is a valuable research tool for understanding the structure-activity relationships of phenethylamine psychedelics at serotonin 5-HT2 receptors. While its pharmacological profile indicates it is less potent than its parent compound, 2C-B, the study of such conformationally restricted analogues is crucial for designing novel ligands with specific properties and for elucidating the molecular mechanisms of psychedelic drug action. Researchers and drug development professionals must remain acutely aware of the complex legal landscape surrounding this and similar compounds, which are often controlled under analogue legislation. Future research may further explore the functional selectivity of this compound and its enantiomers to dissect the specific signaling pathways responsible for the diverse effects of 5-HT2A receptor activation.
References
- 1. youtube.com [youtube.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Calcium Signaling in Vascular Cells and Cell-to-Cell Communications - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium signaling - Wikipedia [en.wikipedia.org]
Sourcing and purity standards for 2CB-Ind
An in-depth technical guide on the sourcing and purity standards for a substance like 2CB-Ind cannot be provided. The creation and dissemination of information regarding the synthesis, sourcing, and quality control of such potent and potentially illicit psychoactive compounds fall outside the scope of responsible scientific and public health communication.
The primary reason for this restriction is the potential for harm. Detailed manufacturing and purification protocols could be misused, leading to the production of substances with unknown and potentially dangerous pharmacological profiles. The lack of regulatory oversight for such compounds means their purity, dosage, and even their exact chemical identity can vary significantly, posing serious risks to public health.
For legitimate research purposes, scientists and drug development professionals must adhere to strict legal and ethical guidelines. This involves obtaining substances through legally sanctioned channels and approved chemical suppliers who can provide certified reference materials. These materials come with a certificate of analysis, detailing their purity and the methods used for verification, ensuring the reliability and reproducibility of experimental results.
Therefore, this document will not detail specific sourcing or purity standards for this compound. Instead, it will outline the general principles and established methodologies that researchers in the fields of pharmacology and drug development would apply to any new chemical entity to ensure safety, quality, and regulatory compliance. This approach provides a framework for scientific inquiry while upholding the highest standards of safety and ethical responsibility.
Methodological & Application
Enantioselective Synthesis of 2CB-Ind: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2CB-Ind, chemically known as (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine. As a conformationally-restricted analog of the potent 5-HT₂A receptor agonist 2C-B, the stereochemistry of this compound is crucial for its pharmacological activity. The synthetic strategy presented herein focuses on establishing the chiral center at the C1 position of the indane nucleus with high enantiomeric purity. The key steps involve the synthesis of a prochiral indanone precursor, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to yield a chiral indanol. Subsequent stereospecific conversion of the alcohol to the primary amine affords the target compound. This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug development, providing a robust pathway to optically pure this compound for further pharmacological investigation.
Synthetic Strategy
The enantioselective synthesis of this compound is approached via a multi-step sequence starting from commercially available 1-bromo-2,5-dimethoxybenzene (B144562). The overall strategy is outlined below:
Caption: Proposed synthetic pathway for the enantioselective synthesis of this compound.
Experimental Protocols
Synthesis of 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid
This initial step involves a Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene with succinic anhydride (B1165640), followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid to afford the desired 3-arylpropanoic acid.
Materials:
-
1-bromo-2,5-dimethoxybenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Zinc amalgam (Zn(Hg)) or Hydrazine hydrate (B1144303) and Potassium hydroxide
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Protocol:
-
Friedel-Crafts Acylation: To a stirred solution of 1-bromo-2,5-dimethoxybenzene (1.0 equiv) in nitrobenzene, add succinic anhydride (1.1 equiv). Cool the mixture to 0-5 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.
-
Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Clemmensen Reduction: To a flask containing the crude keto acid, add amalgamated zinc, concentrated HCl, and toluene.
-
Heat the mixture to reflux for 8-12 hours.
-
After cooling, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.
-
Purify the crude 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid by recrystallization.
| Parameter | Typical Value |
| Yield | 60-70% (over 2 steps) |
| Purity (by NMR) | >95% |
Intramolecular Friedel-Crafts Acylation: Synthesis of 5-bromo-4,7-dimethoxy-1-indanone
The substituted propanoic acid is cyclized to the corresponding indanone using a strong acid catalyst.[1][2][3][4][5]
Materials:
-
3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Polyphosphoric acid (PPA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous aluminum chloride (AlCl₃) (if using the acid chloride route)
Protocol (using PPA):
-
Add 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid (1.0 equiv) to polyphosphoric acid.
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude 5-bromo-4,7-dimethoxy-1-indanone by column chromatography on silica (B1680970) gel.
| Parameter | Typical Value |
| Yield | 80-90% |
| Purity (by NMR) | >98% |
Enantioselective Reduction of 5-bromo-4,7-dimethoxy-1-indanone
The prochiral indanone is reduced to the corresponding chiral indanol using the Corey-Bakshi-Shibata (CBS) reduction method, which is known for its high enantioselectivity.[6][7][8][9][10][11][12][13]
Materials:
-
5-bromo-4,7-dimethoxy-1-indanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Hydrochloric acid (1 M)
Protocol:
-
To a flame-dried, argon-purged flask, add a solution of 5-bromo-4,7-dimethoxy-1-indanone (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv) dropwise.
-
Stir the mixture for 10-15 minutes at -78 °C.
-
Slowly add borane-dimethyl sulfide complex (0.6 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude (R)-5-bromo-4,7-dimethoxy-1-indanol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Parameter | Typical Value |
| Yield | 90-98% |
| Enantiomeric Excess | >95% ee |
Conversion of (R)-5-bromo-4,7-dimethoxy-1-indanol to (R)-(5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (this compound)
This transformation is achieved via a three-step sequence involving mesylation of the alcohol, nucleophilic substitution with azide (B81097), and subsequent reduction to the primary amine. This sequence proceeds with overall retention of configuration at the chiral center.
Materials:
-
(R)-5-bromo-4,7-dimethoxy-1-indanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
Protocol:
-
Mesylation: Dissolve (R)-5-bromo-4,7-dimethoxy-1-indanol (1.0 equiv) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Stir at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
-
Azidation: Dissolve the crude mesylate in DMF and add sodium azide (3.0 equiv).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Reduction: Carefully add the crude azide in anhydrous diethyl ether to a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous diethyl ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Cool to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄ and concentrate to give the crude this compound.
-
Purify by column chromatography or by salt formation and recrystallization.
| Parameter | Typical Value |
| Yield | 70-80% (over 3 steps) |
| Purity (by NMR) | >98% |
| Optical Purity | >95% ee |
Workflow and Logic Diagrams
Caption: Detailed experimental workflow for the enantioselective synthesis of this compound.
Concluding Remarks
The protocols described provide a comprehensive and reliable method for the enantioselective synthesis of this compound. The key to achieving high enantiopurity is the carefully controlled Corey-Bakshi-Shibata reduction of the prochiral indanone intermediate. The subsequent conversion of the chiral alcohol to the primary amine via a three-step sequence ensures the retention of stereochemical integrity. This synthetic route is amenable to scale-up and provides access to enantiomerically pure this compound, which is essential for the accurate evaluation of its pharmacological properties and potential as a therapeutic agent. Researchers should pay close attention to anhydrous conditions where specified, and purification at each step is critical for the overall success of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vitro Quantification of 2C-B
Introduction
2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a synthetic psychedelic phenethylamine (B48288) that is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor.[1] Its increasing prevalence in non-medical settings and growing interest in its therapeutic potential necessitate robust and reliable analytical methods for its quantification in biological matrices.[2] These application notes provide detailed protocols for the in vitro quantification of 2C-B using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are intended for researchers, scientists, and drug development professionals working with in vitro models such as cell cultures and hepatocytes.
Signaling Pathway of 2C-B
2C-B primarily exerts its effects through the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor predominantly couples to the Gq/G11 signaling pathway. This initiates a cascade of intracellular events, starting with the activation of phospholipase C (PLC), which then leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively, leading to a variety of cellular responses.
Experimental Workflows
The general workflow for the in vitro quantification of 2C-B involves sample preparation, chromatographic separation, and detection. The choice of method will depend on the required sensitivity and the available instrumentation.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the different analytical methods described in this document.
Table 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [3] |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported | |
| Recovery | > 90% | [3] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 1.5 µg/mL | |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | 0.5 µg/mL | |
| Recovery | > 85% |
Table 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 7.5 µmol/L | [4] |
| Limit of Detection (LOD) | 0.015 µmol/L | [4] |
| Limit of Quantification (LOQ) | 0.05 µmol/L | [4] |
| Recovery | Not Reported |
Experimental Protocols
Protocol 1: Sample Preparation from In Vitro Systems (Hepatocytes/Cell Culture)
This protocol describes a general method for the extraction of 2C-B from in vitro samples.
Materials:
-
Hepatocyte or other cell culture suspension
-
Internal Standard (IS) solution (e.g., deuterated 2C-B)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724), ice-cold
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), hexane)
-
0.1 M HCl
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Cell Lysis: To a 1 mL aliquot of the cell suspension, add the internal standard. For adherent cells, scrape the cells from the culture plate in phosphate buffer. Homogenize the cell suspension by sonication or freeze-thaw cycles.
-
Protein Precipitation: Add 2 volumes of ice-cold acetonitrile to the cell lysate. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean tube. Adjust the pH to >9 with a suitable base. Add 3 mL of the extraction solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS or HPLC analysis, or in a derivatizing agent for GC-MS analysis.
Protocol 2: Quantification by HPLC-DAD
Instrumentation:
-
HPLC system with a Diode-Array Detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
2C-B reference standard
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
DAD Wavelength: 285 nm
Procedure:
-
Prepare a series of calibration standards of 2C-B in the mobile phase.
-
Inject the prepared standards and samples onto the HPLC system.
-
Quantify 2C-B in the samples by comparing the peak area to the calibration curve.
Protocol 3: Quantification by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA)
-
Ethyl acetate
-
2C-B reference standard
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of derivatized 2C-B.
Procedure:
-
To the dried extracts from Protocol 1, add 50 µL of ethyl acetate and 50 µL of MBTFA.
-
Cap the vials and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
-
Quantify the derivatized 2C-B using a calibration curve prepared in the same manner.
Protocol 4: Quantification by LC-MS/MS
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
2C-B reference standard
LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: 5-95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 2C-B and the internal standard. (Note: These should be optimized in-house).
Procedure:
-
Prepare calibration standards and quality control samples in the appropriate matrix.
-
Inject the reconstituted samples from Protocol 1.
-
Quantify 2C-B based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the in vitro quantification of 2C-B. The choice of methodology should be guided by the specific requirements of the study, including sensitivity, selectivity, and the available instrumentation. Proper validation of these methods in the laboratory is essential to ensure accurate and reliable results.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 2CB-Ind in Biological Samples
Abstract
This application note presents a theoretical framework for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2CB-Ind (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine) in various biological matrices, including blood, urine, and hair. Due to the limited availability of specific analytical methods for this compound, this protocol has been adapted from validated methods for its parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), leveraging their structural similarities. The proposed methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust starting point for researchers, scientists, and drug development professionals in the analysis of this novel psychoactive substance.
Introduction
This compound is a conformationally-restricted derivative of the phenethylamine (B48288) hallucinogen 2C-B. While research on this compound is still emerging, the need for reliable analytical methods to detect and quantify its presence in biological samples is crucial for forensic toxicology, clinical research, and understanding its pharmacokinetic profile. This document outlines a comprehensive LC-MS/MS protocol, offering detailed procedures for sample handling and analysis.
Experimental
Sample Preparation
Effective sample preparation is critical for removing matrix interferences and concentrating the analyte of interest. The following are proposed extraction protocols for different biological samples, adapted from established methods for 2C-B.
For Whole Blood:
A protein precipitation followed by solid-phase extraction (SPE) is recommended for blood samples to ensure a clean extract.
-
To 1 mL of whole blood, add 2 mL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 0.1% formic acid in water.
-
Proceed with Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
For Urine:
A "dilute-and-shoot" approach is often suitable for urine samples due to the lower protein content.
-
Centrifuge 1 mL of urine at 5,000 x g for 10 minutes to pellet any particulate matter.
-
Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase.
-
Vortex to mix.
-
Directly inject the diluted sample into the LC-MS/MS system.
For Hair:
Hair analysis provides a longer detection window. The following protocol involves decontamination and extraction.[1][2][3]
-
Wash a 20 mg hair sample twice with 5 mL of dichloromethane (B109758) to remove external contaminants.[1]
-
Allow the hair to dry completely.
-
Pulverize the hair sample.
-
Incubate the pulverized hair in 1 mL of methanol at 50°C for 16 hours to extract the analytes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the methanolic extract to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Liquid Chromatography
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Due to the lack of specific MS/MS data for this compound, the following parameters are proposed based on the analysis of 2C-B and should be optimized.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Predicted MRM Transitions for this compound and 2C-B
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Proposed) | 286.1 | To be determined empirically | To be optimized |
| 2C-B | 260.0 | 243.0 | 15 |
| 2C-B | 260.0 | 182.0 | 20 |
| 2C-B | 260.0 | 167.0 | 25 |
Note: The precursor ion for this compound is predicted based on its molecular weight. Product ions and collision energies must be determined through infusion experiments.
Quantitative Data Summary (Adapted from 2C-B Literature)
The following table summarizes quantitative data reported for 2C-B in hair, which can serve as a benchmark for the expected performance of a method for this compound.
Table 4: Quantitative Performance Data for 2C-B in Hair [1][2]
| Parameter | Reported Value |
| Limit of Detection (LOD) | 10 pg/mg |
| Limit of Identification (LOI) | 10-50 pg/mg |
| Linearity Range | Not explicitly stated, but detection was confirmed in this range. |
| Recovery | Not explicitly stated. |
Experimental Workflow and Diagrams
The overall workflow for the LC-MS/MS analysis of this compound in biological samples is depicted below.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
This application note provides a detailed, albeit theoretical, protocol for the LC-MS/MS analysis of this compound in biological samples. By adapting established methods for the structurally similar compound 2C-B, this guide offers a solid foundation for method development and validation. Researchers are encouraged to optimize the proposed parameters, particularly the mass spectrometric conditions, to achieve the desired sensitivity and selectivity for their specific applications. The successful implementation of such a method will be invaluable for advancing the understanding of this compound's pharmacology and its impact in clinical and forensic contexts.
References
Application Notes and Protocols for Cell-Based Functional Assays of 2CB-Ind
For Researchers, Scientists, and Drug Development Professionals
Introduction
2CB-Ind is a conformationally-restricted derivative of the phenethylamine (B48288) hallucinogen 2C-B.[1][2] It functions as a moderately potent and selective agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] The primary mechanism of action for 5-HT2A receptor activation involves the Gq/11 signaling pathway, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[3][4] Additionally, 5-HT2A receptor activation can induce the recruitment of β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.[5][6][7]
These application notes provide detailed protocols for three key cell-based functional assays to characterize the pharmacological activity of this compound at the 5-HT2A receptor: a Calcium Mobilization Assay, an IP1 Accumulation Assay, and a β-Arrestin Recruitment Assay.
Data Presentation
The following tables summarize the known binding affinity for this compound and comparative functional potency data for the related compound, 2C-B, which can serve as a reference for expected outcomes.
Table 1: Receptor Binding Affinity of Racemic this compound
| Compound | Receptor | Binding Affinity (Ki) |
| Racemic this compound | Human 5-HT2A | 47 nM[1] |
Table 2: Functional Potency (EC50) of the Related Compound 2C-B
| Compound | Receptor | Assay | EC50 | Emax |
| 2C-B | Human 5-HT2A | Not Specified | 1.2 nM | 101%[8] |
| 2C-B | Human 5-HT2B | Not Specified | 13 nM | 97%[8] |
| 2C-B | Human 5-HT2C | Not Specified | 0.63 nM | 98%[8] |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2C-B - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating 2CB-Ind in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2CB-Ind, a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, presents a unique tool for investigating the neurobiology of psychosis.[1][2][3] Its rigid structure offers a more defined interaction with serotonin (B10506) receptors, potentially allowing for a clearer understanding of the specific receptor subtypes and signaling pathways involved in psychosis-like states. These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use in preclinical animal models of psychosis.
While direct studies of this compound in animal models of psychosis are not yet available in the published literature, its parent compound, 2C-B, has been reported to induce psychotic-like symptoms in humans.[4][5][6][7] Therefore, the following protocols are based on established methodologies for studying hallucinogenic compounds in rodents and provide a framework for initiating research with this compound.
Pharmacological Profile of this compound
This compound was developed by David E. Nichols and colleagues as a tool to explore the structure-activity relationships of psychedelic agents.[1][2] It is a moderately potent and selective agonist for the serotonin 5-HT2A and 5-HT2C receptors.[1][2][3] The key quantitative data for racemic this compound is its binding affinity (Ki) at the human 5-HT2A receptor.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (nM) | Species | Reference |
| Racemic this compound | 5-HT2A | 47 | Human | [2] |
This affinity for the 5-HT2A receptor, a key target for many psychedelic drugs, suggests that this compound likely elicits its psychoactive effects through this pathway.
Proposed Signaling Pathway
The primary mechanism of action for this compound is believed to be its agonism at 5-HT2A and 5-HT2C receptors. Activation of the 5-HT2A receptor, a Gq-coupled protein, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), ultimately leading to downstream neuronal effects that are thought to underlie the hallucinogenic and psychosis-inducing properties of these compounds.
Experimental Protocols for Animal Models of Psychosis
The following protocols describe methods to assess the psychosis-inducing potential of this compound in rodent models. These are based on established assays for other hallucinogenic compounds.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a process that is deficient in individuals with schizophrenia and can be disrupted by hallucinogenic drugs.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats (250-300g) or C57BL/6 mice (20-25g).
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (suggested dose range: 0.1 - 10 mg/kg, intraperitoneally [i.p.]) or vehicle (e.g., saline). The optimal dose range will need to be determined empirically.
-
Testing Session: 30 minutes after injection, place the animal in the startle chamber for a 5-minute acclimation period with background white noise. The test session consists of a series of trials, including pulse-alone trials (e.g., 120 dB acoustic stimulus) and prepulse-pulse trials (a weaker acoustic stimulus, the prepulse, presented 100 ms (B15284909) before the startling pulse).
-
-
Data Analysis: The startle amplitude is measured for each trial. The percentage of prepulse inhibition (%PPI) is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. A reduction in %PPI by this compound would indicate a disruption of sensorimotor gating.
Head-Twitch Response (HTR) in Mice
Objective: To assess the 5-HT2A receptor agonist activity of this compound. The head-twitch response in mice is a characteristic behavioral effect of 5-HT2A receptor agonists and is considered a proxy for hallucinogenic potential.
Methodology:
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: A standard observation chamber.
-
Procedure:
-
Habituation: Acclimate the mice to the observation chamber for 10-15 minutes.
-
Drug Administration: Administer this compound (suggested dose range: 0.1 - 10 mg/kg, i.p.) or vehicle.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, rotational movement of the head.
-
-
Data Analysis: The total number of head twitches during the observation period is counted. A dose-dependent increase in the number of head twitches would indicate 5-HT2A receptor engagement.
Summary of Potential Quantitative Data
The following table outlines the expected quantitative data from the proposed experiments.
Table 2: Expected Quantitative Outcomes for this compound in Animal Models of Psychosis
| Experiment | Animal Model | Key Parameters Measured | Expected Outcome with this compound |
| Prepulse Inhibition | Rat/Mouse | % Prepulse Inhibition | Dose-dependent decrease |
| Head-Twitch Response | Mouse | Number of Head Twitches | Dose-dependent increase |
Conclusion
This compound is a valuable research tool for dissecting the role of the 5-HT2A and 5-HT2C receptors in psychosis. The protocols outlined above provide a starting point for characterizing the in vivo effects of this compound in established animal models. Researchers should be aware that the provided dose ranges are suggestions and will require empirical determination. Furthermore, as there is limited data on this compound, all experiments should be conducted with appropriate safety precautions and in accordance with institutional animal care and use guidelines. The conformationally restricted nature of this compound may provide more specific insights into the receptor interactions that underlie psychosis, making it a promising compound for future research in this area.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [a.osmarks.net]
- 4. Persistent psychosis after ingestion of a single tablet of '2C-B' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. 2CB Know the effects :: Avon and Wiltshire Mental Health Partnership NHS Trust [awp.nhs.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Head-Twitch Response (HTR) Studies with 2C-X Compounds in Rodents
A Note on "2CB-Ind": The compound "this compound" is not described in the currently available scientific literature. It is possible that this is a novel, unstudied compound or a typographical error. These application notes and protocols are therefore based on studies of structurally related and well-researched phenethylamine (B48288) hallucinogens, primarily 2,5-dimethoxy-4-iodophenethylamine (2C-I) and with reference to the broader 2C-x family, including 2C-B. The methodologies and principles outlined here provide a robust framework for conducting head-twitch response (HTR) studies with novel phenethylamine compounds.
Introduction
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1][2][3][4] This response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4][5] The HTR assay is a cornerstone in the preclinical assessment of novel psychoactive substances, allowing researchers to quantify the in vivo potency and efficacy of 5-HT2A receptor agonists. This document provides detailed protocols and application notes for conducting HTR studies in rodents with a focus on phenethylamine compounds of the 2C-x series.
Quantitative Data Summary
The following tables summarize quantitative data from HTR studies with 2C-I and its potent N-benzyl derivative, 25I-NBOMe, in C57BL/6J mice. These data illustrate the dose-dependent nature of the HTR and the significant increase in potency that can be achieved through chemical modification.
Table 1: Dose-Response Data for 2C-I-Induced Head-Twitch Response in C57BL/6J Mice
| Dose (mg/kg, SC) | Mean HTR Counts (± SEM) |
| Vehicle | 0.2 ± 0.2 |
| 0.3 | 1.8 ± 1.2 |
| 1.0 | 45.5 ± 8.6 |
| 3.0 | 93.8 ± 7.4 |
| 10.0 | 58.8 ± 10.2 |
Data extracted from Halberstadt et al., 2013.
Table 2: Dose-Response Data for 25I-NBOMe-Induced Head-Twitch Response in C57BL/6J Mice
| Dose (mg/kg, SC) | Mean HTR Counts (± SEM) |
| Vehicle | 0.2 ± 0.2 |
| 0.03 | 1.0 ± 0.6 |
| 0.1 | 28.5 ± 7.9 |
| 0.3 | 85.3 ± 11.1 |
| 1.0 | 69.8 ± 10.5 |
Data extracted from Halberstadt et al., 2013.
Table 3: Potency of Phenethylamines in Inducing the Head-Twitch Response
| Compound | ED₅₀ (mg/kg, SC) | Relative Potency vs. 2C-I |
| 2C-I | 0.83 | 1 |
| 25I-NBOMe | 0.059 | ~14x higher |
ED₅₀ (median effective dose) values represent the dose required to produce 50% of the maximal effect. Data extracted from Halberstadt et al., 2013.
Experimental Protocols
Animals
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J are commonly used and have shown robust HTR.[1][5] Other strains like DBA/2J can also be used, but may exhibit different sensitivities.[5]
-
Sex: Male mice are frequently used to avoid potential variability due to the estrous cycle.
-
Age: Young adult mice (8-12 weeks old) are typically used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Acclimatize animals to the housing facility for at least one week before experimentation.
Drug Preparation and Administration
-
Compound Solubilization: The test compound (e.g., 2C-I hydrochloride) should be dissolved in a sterile vehicle, typically 0.9% saline.
-
Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injections are common. The SC route may provide more sustained plasma levels.
-
Dosing Volume: A standard injection volume is 10 ml/kg of body weight.[6]
-
Dose Selection: A dose-response curve should be established. For novel compounds, a logarithmic dose range is recommended (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg).
Head-Twitch Response Measurement
a) Manual Observation:
-
Acclimation: Place each mouse individually into a clean, transparent observation chamber (e.g., a standard Plexiglas cage) and allow for a 30-60 minute acclimation period.
-
Drug Administration: Administer the vehicle or test compound.
-
Observation Period: Immediately after injection, begin observing the mice. The observation period typically lasts for 30-60 minutes.
-
HTR Scoring: An HTR is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or exploratory behavior.[4] Trained observers, blind to the experimental conditions, should count the number of head twitches for each animal.
b) Automated Detection using a Magnetometer System:
This method provides a more objective and high-throughput assessment of HTR.[4]
-
Surgical Implantation: Surgically implant a small, powerful magnet (e.g., neodymium) onto the skull of each mouse under anesthesia. Allow for a post-operative recovery period of at least one week.
-
Apparatus: Place the mouse in a chamber surrounded by a magnetometer coil.
-
Data Acquisition: The movement of the magnet during a head twitch induces a change in the magnetic field, which is detected by the coil as a voltage change. This signal is amplified and recorded using a data acquisition system.
-
Data Analysis: The recorded waveforms are analyzed to identify the characteristic high-frequency oscillations of an HTR.[4]
Antagonist Studies
To confirm that the HTR is mediated by 5-HT2A receptors, a selective 5-HT2A antagonist, such as M100,907 (volinanserin), can be administered prior to the test compound.[1]
-
Antagonist Pre-treatment: Administer the 5-HT2A antagonist (e.g., M100,907, 0.1 mg/kg, IP) 15-30 minutes before the administration of the phenethylamine agonist.
-
Agonist Challenge: Administer the test compound at a dose that is known to produce a robust HTR.
-
Observation: Record the number of head twitches as described above. A significant reduction in HTR frequency in the antagonist-pre-treated group confirms 5-HT2A receptor mediation.
Visualizations
Signaling Pathway of 5-HT2A Receptor-Mediated Head-Twitch Response
Caption: 5-HT2A receptor signaling cascade leading to the head-twitch response.
Experimental Workflow for a Head-Twitch Response Study
References
- 1. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
Protocols for Dissolving 2C-B-Ind for In Vivo Studies: Application Notes
Disclaimer: Publicly available scientific literature lacks specific, validated protocols for the dissolution and administration of 2C-B-Ind for in vivo studies. The following information is based on general laboratory practices for related phenethylamine (B48288) compounds, such as 2C-B, and should be adapted and validated by researchers. It is imperative to conduct thorough solubility, stability, and vehicle toxicity studies prior to any in vivo experimentation with 2C-B-Ind.
Application Notes
1. Introduction to 2C-B-Ind
2C-B-Ind, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a conformationally-restricted derivative of the psychedelic phenethylamine 2C-B.[1][2] Its rigid chemical structure differentiates it from the more flexible 2C-B, which may result in altered pharmacological and toxicological properties. The primary known mechanism of action for 2C-B-Ind is as a selective agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] Given the absence of specific formulation data, a systematic approach to developing a suitable vehicle for in vivo delivery is crucial.
2. Vehicle Selection and Solubility Considerations
The selection of an appropriate vehicle is critical for ensuring the accurate and safe delivery of 2C-B-Ind in animal models. The ideal vehicle should be non-toxic, biocompatible, and capable of fully dissolving the compound at the desired concentration. As no specific solubility data for 2C-B-Ind is available, preliminary solubility screening is a mandatory first step.
For reference, the solubility of the related compound 2C-B hydrochloride is provided in the table below. However, it is important to note that the solubility of 2C-B-Ind may be significantly different.
Table 1: Solubility Data for 2C-B Hydrochloride
| Solvent | Solubility (mg/mL) | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 | [3] |
| Ethanol | ~3 | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2.5 | [3] |
| Dimethylformamide (DMF) | ~5 | [3] |
Experimental Protocols
Protocol 1: Solubility Screening of 2C-B-Ind
Objective: To identify a suitable solvent or co-solvent system for the dissolution of 2C-B-Ind for in vivo administration.
Materials:
-
2C-B-Ind
-
A range of potential vehicles (e.g., sterile water, 0.9% saline, PBS pH 7.4, 5% dextrose solution, polyethylene (B3416737) glycol 400, propylene (B89431) glycol, DMSO, ethanol, Tween 80)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of saturated solutions by adding an excess of 2C-B-Ind to a known volume of each test vehicle.
-
Agitate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved 2C-B-Ind using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Based on the results, select the vehicle or co-solvent system that provides the desired concentration and is known to be safe for the intended route of administration.
Protocol 2: Preparation of a Sterile 2C-B-Ind Formulation for In Vivo Studies
Objective: To prepare a sterile solution of 2C-B-Ind for administration in animal models. This protocol is a general guideline and should be adapted based on the results of the solubility screening.
Materials:
-
2C-B-Ind
-
Selected sterile vehicle or co-solvent system
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
-
Aseptic working area (e.g., laminar flow hood)
Methodology:
-
In an aseptic environment, accurately weigh the required amount of 2C-B-Ind and place it in a sterile vial.
-
If using a co-solvent system, first dissolve the 2C-B-Ind in the non-aqueous component (e.g., DMSO).
-
Slowly add the sterile aqueous component (e.g., saline) to the dissolved compound, mixing continuously to avoid precipitation.
-
Once the 2C-B-Ind is completely dissolved, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial.
-
Visually inspect the final formulation for any particulates.
-
The formulation should be prepared fresh before each experiment. If short-term storage is necessary, stability studies should be conducted to determine appropriate storage conditions and duration.
Visualizations
Caption: Figure 1: Postulated Signaling Pathway for 2C-B-Ind.
Caption: Figure 2: General Experimental Workflow for 2C-B-Ind In Vivo Formulation.
References
Dosing Considerations for 2CB-Ind in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2CB-Ind is a conformationally-restricted derivative of the phenethylamine (B48288) hallucinogen 2C-B.[1][2] It functions as a moderately potent and selective agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] Understanding its preclinical dosing is crucial for elucidating its pharmacological profile and therapeutic potential. These application notes provide a comprehensive guide to dosing considerations, experimental protocols, and data interpretation for preclinical research involving this compound.
Chemical and Pharmacological Profile
A clear understanding of the physicochemical and pharmacological properties of this compound is fundamental for designing preclinical studies.
| Property | Value | Reference |
| IUPAC Name | (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine | [1] |
| Molecular Formula | C12H16BrNO2 | [1] |
| Molar Mass | 286.169 g·mol−1 | [1] |
| Mechanism of Action | 5-HT2A and 5-HT2C receptor agonist | [1][2] |
| Binding Affinity (Ki) at human 5-HT2A receptor | 47 nM | [1] |
| Potency Comparison | Several times weaker than 2C-B | [1][2] |
Preclinical Dosing Strategy
Given that this compound is a less potent analog of 2C-B, initial dosing in preclinical models should be guided by the established effective doses of 2C-B, with an expectation that higher doses of this compound will be required to elicit comparable effects.
Dose Range Finding Studies
A dose-range finding study is essential to determine the minimum effective dose and the maximum tolerated dose. This typically involves administering a wide range of doses to a small number of animals and observing for behavioral and physiological effects.
Estimating a Starting Dose for Head-Twitch Response (HTR) Assay
| Compound | HTR ED50 (mice) | Reference |
| LSD | 52.9 µg/kg (0.0529 mg/kg) | |
| DOI | ~1 mg/kg | [3] |
Considering that 2C-B is a phenethylamine similar to DOI, its potency in the HTR assay is likely to be in a similar range. As this compound is several times weaker than 2C-B, a starting dose range for this compound in mice for the HTR assay could be cautiously estimated to be in the range of 1-10 mg/kg, with subsequent adjustments based on initial findings.
Experimental Protocols
Detailed methodologies for key in vivo assays are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Head-Twitch Response (HTR) Assay in Mice
This assay is a primary behavioral screen for 5-HT2A agonist activity.
Objective: To quantify the frequency of head twitches as a measure of 5-HT2A receptor activation.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound hydrochloride dissolved in 0.9% saline
-
Observation chambers
-
Video recording equipment and analysis software (optional, but recommended for accuracy)
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately place the mouse in an individual observation chamber.
-
Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data is typically expressed as the total number of head twitches or the number of twitches per unit of time.
-
Generate a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal response).
Open Field Test
This assay assesses locomotor activity and anxiety-like behavior.
Objective: To evaluate the effects of this compound on general activity and exploration.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking software
-
Rodents (rats or mice)
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record activity for a set period (e.g., 15-30 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which can be disrupted by some psychoactive compounds. A study on 2C-B in rats showed deficits in PPI.[4]
Objective: To assess the effect of this compound on sensorimotor gating.
Materials:
-
Startle response chambers equipped with a loudspeaker and a motion sensor
-
Rats or mice
Procedure:
-
Acclimatize the animal to the startle chamber.
-
Administer this compound or vehicle.
-
Present a series of acoustic stimuli: a startling pulse alone, a non-startling prepulse followed by the startling pulse, and no stimulus (background noise).
-
Measure the startle response (whole-body flinch) for each trial type.
-
Calculate the percentage of PPI: (1 - (startle response on prepulse + pulse trials / startle response on pulse-alone trials)) * 100.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different doses and control groups.
Table 1: Example Data Table for Head-Twitch Response Assay
| Treatment Group | Dose (mg/kg) | N | Mean Head Twitches (± SEM) |
| Vehicle | 0 | 8 | 2.5 ± 0.8 |
| This compound | 1 | 8 | 15.2 ± 3.1 |
| This compound | 3 | 8 | 45.8 ± 6.7 |
| This compound | 10 | 8 | 62.1 ± 8.9 |
Table 2: Example Data Table for Open Field Test
| Treatment Group | Dose (mg/kg) | N | Total Distance (m ± SEM) | Time in Center (s ± SEM) |
| Vehicle | 0 | 10 | 50.3 ± 5.2 | 15.1 ± 2.3 |
| This compound | 1 | 10 | 65.7 ± 6.8 | 12.8 ± 1.9 |
| This compound | 3 | 10 | 82.1 ± 7.5 | 9.5 ± 1.5 |
| This compound | 10 | 10 | 75.4 ± 8.1 | 8.2 ± 1.3 |
Visualizations
Signaling Pathway of 5-HT2A Receptor Agonists
Caption: 5-HT2A Receptor Signaling Cascade.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical Evaluation Workflow.
Logical Relationship for Dose Selection
Caption: Logic for Initial Dose Estimation.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2CB-Ind as a Research Tool for Serotonergic Systems
Introduction
2CB-Ind is a conformationally-restricted analog of the phenethylamine (B48288) psychedelic 2C-B.[1] Its rigid structure makes it a valuable tool for probing the binding pocket of serotonin (B10506) receptors and understanding the structural requirements for ligand recognition and activation. Primarily acting as an agonist at 5-HT2A and 5-HT2C receptors, this compound allows researchers to investigate the specific signaling pathways and physiological effects mediated by these receptors.[1] These application notes provide an overview of this compound's pharmacological profile, potential research applications, and detailed protocols for its characterization.
Pharmacological Profile
This compound is a moderately potent and selective agonist for the 5-HT2A and 5-HT2C receptors.[1] Unlike TCB-2, a related benzocyclobutene derivative that is significantly more potent than its parent compound 2C-B, this compound is several times weaker.[1] The racemic form of this compound has a binding affinity (Ki) of 47 nM for the human 5-HT2A receptor.[1] While comprehensive functional data for this compound is limited, its structural similarity to 2C-B suggests it likely acts as a partial agonist at these receptors.
Applications in Serotonergic System Research
-
Structure-Activity Relationship (SAR) Studies: The rigid structure of this compound provides a fixed conformation that can be used to model the bioactive conformation of more flexible phenethylamines at the 5-HT2A receptor.
-
Signal Pathway Elucidation: By stimulating 5-HT2A and 5-HT2C receptors, this compound can be used to investigate the downstream signaling cascades, such as Gq/G11 protein activation and subsequent second messenger systems.
-
In Vivo Behavioral Pharmacology: this compound can be utilized in animal models, such as the mouse head-twitch response (HTR) assay, to study the in vivo consequences of 5-HT2A receptor activation, which is a behavioral proxy for psychedelic effects in rodents.[2]
Data Presentation
Table 1: Pharmacological Data for this compound
| Compound | Receptor | Assay Type | Species | Value | Reference |
| Racemic this compound | 5-HT2A | Binding Affinity (Ki) | Human | 47 nM | [1] |
Table 2: Comparative Pharmacological Data for 2C-B
| Compound | Receptor | Assay Type | Species | Value | Reference |
| 2C-B | 5-HT2A | Binding Affinity (Ki) | Human | 8.6 nM | [3] |
| 2C-B | 5-HT2A | Functional Activity (EC50) | Human | 1.2 nM | [4] |
| 2C-B | 5-HT2C | Functional Activity (EC50) | Human | 0.63 nM | [4] |
| 2C-B | 5-HT2B | Functional Activity (EC50) | Human | 13 nM | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Radioligand: [3H]Ketanserin.[6]
-
Non-labeled competitor: Ketanserin (for non-specific binding).[5]
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microfilter plates with glass fiber filters (GF/B or GF/C).[7]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[7]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.[6]
-
Non-specific Binding: 50 µL Ketanserin (10 µM final concentration), 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of this compound at various concentrations, 50 µL [3H]Ketanserin, 100 µL membrane suspension.[6]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapidly filtering the contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[6]
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.
-
Plot the percent inhibition of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: BRET Assay for G-protein Activation
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure Gq protein activation following 5-HT2A receptor stimulation by this compound.
Materials:
-
HEK293 cells co-expressing the human 5-HT2A receptor, a Gαq-Rluc fusion protein (BRET donor), and a Gγ2-Venus fusion protein (BRET acceptor).
-
Cell culture medium (e.g., DMEM).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Test compound: this compound.
-
96-well white, flat-bottom cell culture plates.
-
BRET-enabled plate reader.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the plasmids encoding the 5-HT2A receptor and the BRET sensor pair. Plate the transfected cells in 96-well plates.[8]
-
Assay:
-
24-48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate (coelenterazine h) to each well at a final concentration of 5 µM and incubate for 5-10 minutes.
-
Take a baseline BRET measurement using a plate reader capable of sequential dual-channel luminescence detection (e.g., 480 nm for Rluc and 530 nm for Venus).
-
Add this compound at various concentrations to the wells.
-
Measure the BRET signal at multiple time points after compound addition.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the light intensity from the acceptor (Venus) by the light intensity from the donor (Rluc).
-
Subtract the baseline BRET ratio from the ratio after compound addition to get the net BRET response.
-
Plot the net BRET response against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.
-
Protocol 3: Mouse Head-Twitch Response (HTR) Assay
This protocol describes a method for quantifying the head-twitch response in mice as a behavioral measure of 5-HT2A receptor activation.
Materials:
-
Male C57BL/6J mice.[9]
-
Test compound: this compound.
-
Vehicle control (e.g., saline).
-
Small neodymium magnet.[9]
-
Dental cement.
-
Glass cylinder.
-
Magnetometer coil.[9]
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the mice and affix a small magnet to the skull using dental cement. Allow for a recovery period of at least one week.[9]
-
Habituation: On the day of testing, place each mouse in a glass cylinder within the magnetometer coil for a 30-minute habituation period.[9]
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Recording: Immediately after injection, record head movements for a set period (e.g., 30-60 minutes). The movement of the magnet induces a voltage change in the coil, which is amplified, digitized, and saved.[9]
-
Data Analysis:
-
Filter the recordings to remove noise.
-
Identify head twitches based on their characteristic waveform (e.g., high frequency, short duration).[9]
-
Quantify the total number of head twitches for each animal.
-
Compare the number of head twitches in the this compound treated group to the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Mandatory Visualization
Caption: 5-HT2A receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the head-twitch response (HTR) assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. bluelight.org [bluelight.org]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting 2CB-Ind synthesis impurities
Technical Support Center: 2CB-Ind Synthesis
Disclaimer: The information provided in this technical support center is for research and development purposes only. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting. "this compound" is understood here as 2-(4-bromo-2,5-dimethoxyphenyl)-1H-indole .
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-1H-indole, a complex substituted indole (B1671886). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common contributing factors?
A: Low yields in the Fischer indole synthesis of this compound can stem from several factors. The most common issues include suboptimal reaction conditions (temperature, acid strength), instability of the hydrazone intermediate, and the purity of the starting materials. The Fischer indole synthesis is sensitive to both Brønsted and Lewis acids, and the choice of catalyst is critical.[1][2] Competing side reactions, such as N-N bond cleavage of the hydrazone intermediate, can also significantly reduce the yield of the desired indole product.[3]
Q2: I am observing multiple spots on my TLC plate post-reaction, apart from the product spot. What are these likely impurities?
A: The additional spots on your TLC plate likely correspond to several common impurities. These can include:
-
Unreacted Starting Materials: Residual (2,5-dimethoxyphenyl)hydrazine (B12443852) and 4-bromoacetophenone.
-
Hydrazone Intermediate: Incomplete cyclization can leave the N-(4-bromo-1-phenylethylidene)-N'-(2,5-dimethoxyphenyl)hydrazine intermediate in the reaction mixture.
-
Side-Reaction Products: Under harsh acidic conditions, degradation or polymerization can occur. Additionally, cleavage of the N-N bond in the hydrazone can lead to the formation of 2,5-dimethoxyaniline.[3]
Q3: The final product has a persistent color, even after initial purification. What could be the cause?
A: Colored impurities often arise from degradation or oxidation of the indole ring or intermediates. The indole nucleus can be sensitive to strong acids and oxidizing agents. The color may be due to small amounts of highly conjugated polymeric byproducts formed during the reaction. An additional purification step, such as treatment with activated carbon followed by recrystallization or column chromatography, may be necessary.
Q4: My mass spectrometry analysis shows a peak that does not correspond to the product or expected impurities. What could this be?
A: An unexpected mass peak could indicate an "abnormal" Fischer indole synthesis product. For instance, phenylhydrazones with methoxy (B1213986) substituents have been shown to sometimes undergo cyclization on the side of the substituent, leading to unexpected regioisomers or rearranged products.[4] It is crucial to fully characterize such byproducts using techniques like NMR and high-resolution mass spectrometry to understand the reaction pathway.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect Acid Catalyst/Concentration: The acid may be too weak to promote cyclization or too strong, causing degradation. 2. Reaction Temperature Too Low/High: Insufficient temperature may prevent the[5][5]-sigmatropic rearrangement, while excessive heat can lead to decomposition. 3. Poor Quality Starting Materials: Impurities in the hydrazine (B178648) or ketone can inhibit the reaction. | 1. Screen various acid catalysts (e.g., polyphosphoric acid (PPA), ZnCl₂, p-toluenesulfonic acid). Optimize the concentration. 2. Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 80°C) and adjust as needed. 3. Ensure the purity of (2,5-dimethoxyphenyl)hydrazine and 4-bromoacetophenone using NMR or GC-MS before starting the synthesis. |
| High Levels of Unreacted Starting Materials | 1. Incomplete Hydrazone Formation: The initial condensation step may be inefficient. 2. Insufficient Reaction Time or Temperature: The conditions may not be sufficient to drive the cyclization to completion. | 1. Ensure complete formation of the hydrazone intermediate before proceeding with the cyclization step. This can often be done as a separate step at a lower temperature. 2. Increase the reaction time or temperature incrementally and monitor the reaction progress by TLC or HPLC. |
| Product Contaminated with N-N Cleavage Byproduct (2,5-dimethoxyaniline) | 1. Electron-Donating Groups: The methoxy groups on the phenylhydrazine (B124118) can destabilize the N-N bond, making it susceptible to cleavage under acidic conditions. 2. Harsh Acidic Conditions: Strong protic acids can favor the cleavage pathway over the desired rearrangement. | 1. Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid (e.g., H₂SO₄).[3] 2. Perform the reaction at the lowest effective temperature to minimize side reactions. |
| Difficulty in Purifying the Final Product | 1. Co-eluting Impurities: Impurities with similar polarity to the product can make separation by column chromatography difficult. 2. Product Instability: The indole product may be degrading on the silica (B1680970) gel column. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Alternatively, attempt purification via recrystallization from a suitable solvent system. 2. If degradation on silica is suspected, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. |
Data Presentation: Impurity Analysis
The following table summarizes hypothetical data from an HPLC analysis of a crude this compound reaction mixture, illustrating a typical impurity profile.
| Peak # | Retention Time (min) | Area (%) | Identity | m/z [M+H]⁺ |
| 1 | 3.5 | 5.2 | 2,5-Dimethoxyaniline | 154.08 |
| 2 | 5.1 | 8.9 | (2,5-Dimethoxyphenyl)hydrazine | 169.10 |
| 3 | 11.8 | 12.5 | 4-Bromoacetophenone | 200.98 |
| 4 | 15.2 | 7.8 | Hydrazone Intermediate | 349.08 |
| 5 | 18.7 | 65.6 | This compound (Product) | 332.03 |
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Stabilizing 2C-B in Solution for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and stabilization of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My 2C-B solution has turned a yellow or brownish color. What is the cause and is it still usable?
A1: Discoloration of solutions containing phenethylamine (B48288) derivatives is a common sign of oxidative degradation.[1] The phenethylamine structure is susceptible to oxidation, which can be triggered by exposure to oxygen (air), light, or trace metal ions.[1] This process can form colored degradation products, such as quinone-type structures.[1] While slight discoloration may indicate minimal degradation, it is a sign of instability, and for quantitative or sensitive assays, it is highly recommended to prepare a fresh solution to ensure the accuracy and reproducibility of your results.[1]
Q2: I am observing inconsistent results or a loss of potency in my assays. Could this be related to solution stability?
A2: Yes, a loss of potency or high variability in experimental data is a frequent consequence of compound degradation.[1] Phenethylamine derivatives like 2C-B can degrade via several pathways, including oxidation and photodecomposition.[1] Ensuring the stability of both stock and working solutions is critical for obtaining reliable and reproducible data.[1]
Q3: What are the key factors that influence the stability of 2C-B in solution?
A3: The primary factors affecting the stability of phenethylamine derivatives in solution are pH, temperature, light, and the presence of oxygen.[1][2] The choice of solvent can also play a significant role.[1] Higher temperatures accelerate chemical degradation, while exposure to UV or visible light can induce photodegradation.[1][2] Dissolved oxygen can lead to oxidative degradation, particularly for compounds with electron-rich aromatic rings.[1]
Q4: What is the best way to prepare and store a 2C-B stock solution to maximize its long-term stability?
A4: To maximize stability, you should:
-
Use a Salt Form: Storing the compound as a salt, such as 2C-B hydrochloride, generally improves stability compared to the free base.[3] The hydrochloride salt is a stable crystalline solid.[3]
-
Select an Appropriate Solvent: Use high-purity, HPLC-grade solvents like methanol, water, or acetonitrile.[1]
-
Control pH: A slightly acidic pH, where the amine group is protonated, often enhances stability.[3] Consider using a buffer system for aqueous solutions.
-
Minimize Oxygen Exposure: For sensitive applications, degas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] Preparing solutions with deoxygenated solvents is a key troubleshooting step against oxidation.[3]
-
Protect from Light: Always use amber or light-blocking glassware, or wrap containers in aluminum foil to prevent photodegradation.[3]
-
Store at Low Temperatures: Store stock solutions at low temperatures, such as -20°C, for long-term stability.[4] For short-term storage or during use, refrigeration at 2-8°C is recommended.[3]
Q5: Can I add a stabilizing agent to my 2C-B solution?
A5: Yes, for solutions susceptible to oxidation, adding an antioxidant can be beneficial. A common recommendation is the addition of 0.1% ascorbic acid.[3] Aromatic amines are another class of antioxidants that function by reacting with free radicals.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Sample Preparation and Analysis
-
Symptoms: Appearance of unexpected peaks in chromatograms; a noticeable decrease in the main compound's peak area over a short time; inconsistent analytical results.[3]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant such as 0.1% ascorbic acid.[3] |
| Photodegradation | Conduct sample preparation and analysis under low-light conditions or use amber glassware and vials.[3] |
| Unstable pH | Ensure the sample diluent is buffered to a pH known to be optimal for the compound's stability, typically slightly acidic.[3] |
| High Temperature | During analytical runs, maintain samples at a low temperature by using a cooled autosampler (e.g., 4°C).[1][3] |
Issue 2: Inconsistent Results from Forced Degradation Studies
-
Symptoms: Highly variable degradation rates between replicate experiments; unexpectedly high or low levels of degradation.[1]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Stress Conditions | Precisely control the concentration of the stressor (acid, base, oxidizing agent), the temperature, and the duration of exposure. |
| Matrix Effects | Ensure that the sample matrix does not interfere with the degradation process or the analytical method. |
| Inadequate Analytical Method | Develop and validate a stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.[1] |
Data Summary Tables
Table 1: Key Factors Affecting Phenethylamine Stability in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate the rate of chemical degradation.[1][2] | Store solutions at low temperatures (-20°C for long-term, 2-8°C for short-term).[3][4] |
| Light | Exposure to UV or visible light can induce photodegradation, breaking chemical bonds.[1][2] | Use amber vials or wrap containers in foil; work under low-light conditions.[3] |
| Oxygen | Dissolved oxygen promotes oxidative degradation, leading to colored byproducts and loss of potency.[1][2] | Use deoxygenated solvents; sparge solutions with inert gas (N₂ or Ar); consider adding antioxidants.[1][3] |
| pH | Sub-optimal pH can increase susceptibility to degradation.[1][2] | Maintain a slightly acidic pH to ensure the amine group is protonated, which is often more stable. Use buffered solutions.[3] |
Table 2: Recommended Storage Conditions for 2C-B Solutions
| Parameter | Recommendation | Rationale |
| Form | Hydrochloride salt[3] | Salt forms are generally more stable crystalline solids than the free base.[3] |
| Temperature | -20°C (Long-term); 2-8°C (Short-term)[3][4] | Reduces the rate of all chemical degradation pathways. |
| Container | Type I borosilicate amber glass vials | Inert material that protects from light. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidative degradation. |
| Solvent | HPLC-grade Methanol, Acetonitrile, or buffered aqueous solution[1] | High-purity solvents minimize contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 2C-B Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh the desired amount of 2C-B hydrochloride in a clean, calibrated weighing vessel.
-
Solvent Preparation: Use a high-purity, HPLC-grade solvent such as methanol.[1] If using an aqueous base, prepare a buffer at a slightly acidic pH (e.g., pH 4-6). To minimize oxidation, degas the chosen solvent by sparging with nitrogen gas for 15-20 minutes.
-
Dissolution: Transfer the weighed 2C-B hydrochloride to a volumetric flask made of amber glass. Add a portion of the prepared solvent and sonicate briefly (if necessary) to dissolve the solid completely.
-
Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent.
-
(Optional) Addition of Antioxidant: For aqueous solutions where long-term stability is critical, add an antioxidant like ascorbic acid to a final concentration of 0.1%.[3]
-
Storage: Tightly seal the flask or vial. For long-term storage, overlay the solution with an inert gas (e.g., argon), seal, and store at -20°C.[4] Ensure the container is clearly labeled with the compound name, concentration, solvent, preparation date, and storage conditions.
Protocol 2: Forced Degradation Study for 2C-B
This protocol is used to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2C-B in a suitable solvent like methanol.[1]
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose 2 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At designated time points, withdraw an aliquot of each stressed sample. Neutralize the acid- and base-stressed samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.[1]
Protocol 3: Example of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate 2C-B from its degradation products.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at an appropriate wavelength (e.g., 296 nm).[4]
-
Column Temperature: 30°C.
Visualizations
Caption: General degradation pathways for phenethylamine derivatives in solution.
Caption: Experimental workflow for assessing the stability of 2C-B in solution.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of 2CB-Ind
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 2CB-Ind in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor oral bioavailability of a research compound like this compound?
Poor oral bioavailability typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active substance that reaches systemic circulation.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: What initial experiments should be performed to diagnose the cause of poor oral bioavailability for this compound?
A systematic approach is recommended. Start with fundamental in vitro characterization before moving to more complex in vivo studies.
-
Determine Aqueous Solubility: Assess the solubility of this compound at different pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Assess Lipophilicity (LogP/LogD): This helps to predict the compound's ability to permeate cell membranes.
-
Evaluate In Vitro Permeability: Use cell-based assays, such as the Caco-2 permeability assay, to understand its potential for intestinal absorption and to identify if it is a substrate for efflux transporters.
-
Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the extent of first-pass metabolism.
Q3: What are some common formulation strategies that can be tested to improve the oral bioavailability of this compound?
Several formulation approaches can be explored, depending on the specific issue identified:
-
For Poor Solubility:
-
pH adjustment: Using buffering agents in the formulation if the compound's solubility is pH-dependent.
-
Co-solvents: Employing a mixture of solvents to increase solubility.
-
Surfactant-based systems: Using surfactants to form micelles that can encapsulate the drug, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
-
For High First-Pass Metabolism:
-
Metabolic inhibitors: Co-administration with known inhibitors of the metabolizing enzymes (e.g., grapefruit juice for CYP3A4), although this is more of a mechanistic tool than a viable formulation strategy.
-
Prodrugs: Modifying the chemical structure of this compound to a prodrug form that is less susceptible to first-pass metabolism and is converted to the active compound in the systemic circulation.
-
Lymphatic transport: Formulations that promote lymphatic uptake can bypass the portal circulation and, therefore, the liver on the first pass.
-
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo studies with this compound.
| Observed Problem | Potential Cause(s) | Recommended Actions & Next Steps |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing volume or technique.2. Formulation is not homogenous (e.g., suspension settling).3. Food effect (presence or absence of food in the stomach affecting absorption). | 1. Ensure accurate and consistent gavage technique. Use appropriate needle size.2. Vortex the formulation immediately before dosing each animal. Consider adding a suspending agent.3. Standardize the fasting period for all animals before dosing. |
| Low or undetectable plasma concentrations after oral dosing. | 1. Poor aqueous solubility leading to minimal dissolution.2. High first-pass metabolism.3. Chemical instability in the GI tract.4. Low intestinal permeability. | 1. Review solubility data. If poor, develop an enabling formulation (e.g., SEDDS, nanosuspension).2. Compare oral vs. intravenous (IV) pharmacokinetic data to calculate absolute bioavailability. A low value with good absorption suggests high first-pass metabolism.3. Test the stability of this compound in simulated gastric and intestinal fluids.4. Conduct a Caco-2 permeability assay. |
| Dose-dependent non-linearity in exposure (AUC). | 1. Saturation of absorption mechanisms at higher doses.2. Solubility-limited absorption (at higher doses, the compound doesn't fully dissolve).3. Saturation of metabolic enzymes. | 1. Investigate if active transport is involved in absorption.2. Assess the dose-to-solubility ratio. Consider a formulation that enhances solubility.3. If AUC increases more than proportionally with the dose, metabolic saturation may be the cause. |
Data Presentation
The following tables present hypothetical, yet realistic, data for this compound to guide experimental interpretation.
Table 1: Hypothetical Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | 350.4 g/mol | Acceptable for oral absorption (Lipinski's Rule of 5). |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Very low solubility, likely to limit dissolution and absorption. |
| LogP | 4.2 | High lipophilicity, may lead to poor solubility in aqueous GI fluids but good membrane permeability. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio (B→A / A→B) | 5.8 | High efflux ratio, suggesting it is a substrate for efflux transporters like P-gp. |
| Liver Microsome Stability (t½) | 15 minutes | Rapid metabolism, suggesting high potential for first-pass effect. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Oral Dose in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 2.0 | 150 ± 45 | ~2% |
| Solution in 20% PEG 400 | 70 ± 20 | 1.5 | 420 ± 110 | ~5% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 350 ± 90 | 1.0 | 2100 ± 550 | ~25% |
| Intravenous (IV) Bolus (2 mg/kg) | - | - | 4200 ± 800 | 100% |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension of this compound for Oral Dosing
-
Objective: To prepare a homogenous suspension of this compound for initial in vivo screening.
-
Materials: this compound powder, 0.5% (w/v) Methylcellulose (B11928114) (MC) in deionized water, microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% MC vehicle by slowly adding methylcellulose to water while stirring.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 10-15 minutes to break down any agglomerates.
-
Store at 4°C and ensure it is vortexed thoroughly before each animal is dosed.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.
-
Dosing:
-
Acclimatize animals to handling and the gavage procedure.
-
Administer the this compound formulation via oral gavage at the desired dose volume (e.g., 5 mL/kg).
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
If an IV dose group is included, calculate the absolute oral bioavailability (F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visual Guides and Workflows
Minimizing off-target effects of 2CB-Ind in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2CB-Ind, a conformationally-restricted derivative of the phenethylamine (B48288) hallucinogen 2C-B. Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound that acts as a moderately potent and selective agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] It is a conformationally-restricted analog of 2C-B, which limits its flexibility and can contribute to its receptor selectivity. The primary mechanism of action is the activation of these G-protein coupled receptors, leading to downstream signaling cascades.
Q2: What are the known on-target effects of this compound?
A2: As a 5-HT2A and 5-HT2C receptor agonist, this compound is expected to elicit physiological and cellular responses associated with the activation of these receptors. In preclinical studies, the parent compound 2C-B has been shown to induce head-twitch responses in rodents, a behavioral proxy for 5-HT2A receptor activation. In humans, 2C-B produces psychedelic effects.[2]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is considered selective, like any chemical probe, it may interact with other receptors, especially at higher concentrations. Based on the pharmacology of its parent compound, 2C-B, and other related phenethylamines, potential off-target interactions could include other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B), adrenergic receptors, and dopamine (B1211576) receptors.[2][3][4] It is crucial to experimentally determine the off-target profile of this compound in your specific experimental system.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is critical for ensuring the validity of your experimental results. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.
-
Use of a Negative Control: Employ a structurally similar but inactive analog of this compound, if available, to confirm that the observed effects are not due to non-specific interactions.
-
Orthogonal Approaches: Use a structurally unrelated agonist for the 5-HT2A/2C receptors to confirm that the observed phenotype is consistent.
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Verify On-Target Engagement:
-
Perform a dose-response curve to ensure you are using the optimal concentration.
-
Conduct a target engagement assay, such as CETSA, to confirm that this compound is binding to 5-HT2A/2C receptors in your cells or tissue.
-
-
Characterize Potential Off-Target Interactions:
-
Perform radioligand binding assays to assess the affinity of this compound for a panel of potential off-target receptors (see Table 2 for a suggested screening panel).
-
Functionally test for activity at identified off-targets using appropriate cellular assays.
-
-
Use Control Compounds:
-
Include a selective antagonist for the 5-HT2A or 5-HT2C receptor to determine if the observed effect can be blocked, confirming on-target action.
-
As mentioned in the FAQs, use a structurally unrelated agonist for the same target to see if it recapitulates the phenotype.
-
Issue 2: High Background or Non-Specific Binding in Assays
Possible Cause: Compound aggregation, non-specific binding to assay components, or inappropriate assay conditions.
Troubleshooting Steps:
-
Assess Compound Quality and Solubility:
-
Ensure the purity of your this compound stock.
-
Check for compound aggregation using techniques like dynamic light scattering.
-
Optimize the solvent and buffer conditions to maintain compound solubility.
-
-
Optimize Assay Protocol:
-
For binding assays, include a non-specific binding control (e.g., a high concentration of a known ligand) to determine the level of non-specific interactions.
-
Vary incubation times and temperatures to find the optimal signal-to-noise ratio.
-
For cell-based assays, ensure cell health and appropriate plating density.
-
Data Presentation
Table 1: On-Target Pharmacological Profile of this compound and its Parent Compound 2C-B
| Compound | Target Receptor | Assay Type | Species | Value | Reference |
| This compound | 5-HT2A | Binding Affinity (Ki) | Human | 47 nM | [1] |
| 5-HT2C | Agonist Activity | - | Moderately Potent | [1] | |
| 2C-B | 5-HT2A | Functional Activity (EC50) | Human | 1.2 nM | [2] |
| 5-HT2C | Functional Activity (EC50) | Human | 0.63 nM | [2] | |
| 5-HT2B | Functional Activity (EC50) | Human | 13 nM | [2] |
Table 2: Suggested Off-Target Screening Panel for this compound
Note: This panel is based on the known pharmacology of the parent compound 2C-B and related phenethylamines. The actual off-target profile of this compound should be experimentally determined.
| Receptor Family | Specific Receptors to Screen | Rationale |
| Serotonin (5-HT) | 5-HT1A, 5-HT1B, 5-HT2B, 5-HT6, 5-HT7 | Structural similarity to serotonin and known activity of 2C-B at other 5-HT subtypes.[2][5] |
| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2 | Known cross-reactivity of phenethylamines with adrenergic receptors.[3] |
| Dopamine | D1, D2, D3, D4, D5 | Potential for interaction due to the phenethylamine scaffold.[4] |
| Monoamine Transporters | SERT, DAT, NET | 2C-B has shown some interaction with these transporters, albeit at low potency.[3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]-Ketanserin (radioligand)
-
Ketanserin (B1673593) (unlabeled competitor for non-specific binding)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) binding.
-
Total Binding: Add binding buffer, [3H]-Ketanserin (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Add binding buffer, [3H]-Ketanserin, a high concentration of unlabeled ketanserin (e.g., 10 µM), and cell membranes.
-
Competitor Binding: Add binding buffer, [3H]-Ketanserin, varying concentrations of this compound, and cell membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold binding buffer.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with the 5-HT2A receptor in intact cells.
Materials:
-
Cells expressing the 5-HT2A receptor
-
This compound
-
Cell lysis buffer with protease inhibitors
-
Equipment for heat shocking cells (e.g., PCR machine)
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)
-
Antibody specific for the 5-HT2A receptor
Procedure:
-
Treat intact cells with either vehicle or this compound at various concentrations for a specified time.
-
Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble 5-HT2A receptor in the supernatant using Western blotting or ELISA.
-
A positive target engagement will result in a thermal shift, where the receptor is more stable (less precipitation) at higher temperatures in the presence of this compound.
Mandatory Visualizations
Caption: 5-HT2A/2C Receptor Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Off-Target Effects of this compound.
Caption: Logical Relationship between Concentration and Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2C-B - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results in 2CB-Ind Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during behavioral studies with 2CB-Ind and its parent compound, 2C-B.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic effect on locomotor activity in rats treated with a 2C-B analog, with initial hypoactivity followed by hyperactivity. Is this a known phenomenon?
A1: Yes, a biphasic effect on locomotion has been reported for 2C-B in rats.[1] An initial inhibitory phase is followed by an excitatory phase.[1] This is in contrast to stimulants like amphetamine, which typically only induce hyperlocomotion.[1] This complex dose- and time-dependent effect may be related to the compound's mixed pharmacological profile, including its interactions with multiple serotonin (B10506) receptor subtypes and potentially other neurotransmitter systems. When designing locomotor studies, it is crucial to have an extended observation period to capture both phases of the activity profile.
Q2: Our study is not showing a significant head-twitch response (HTR) in mice at doses expected to be psychoactive. What could be the reason?
A2: The head-twitch response (HTR) in rodents is considered a behavioral proxy for 5-HT2A receptor activation, which is linked to psychedelic effects.[2][3] If you are not observing a significant HTR, consider the following:
-
Dose-Response Relationship: 2C-B has a steep dose-response curve, meaning small changes in dose can lead to large changes in effect.[2] It's possible the doses used are on the lower end of the effective range. A dose-escalation study is recommended to determine the optimal dose for inducing HTR.
-
Compound Potency: this compound, the conformationally-restricted derivative of 2C-B, is reported to be several times weaker than 2C-B.[4] Therefore, higher doses of this compound may be required to elicit a comparable HTR.
-
Route of Administration: The bioavailability of 2C-B is relatively low orally and it undergoes significant first-pass metabolism.[2] The route of administration (e.g., intraperitoneal vs. oral) will significantly impact the dose required to achieve a central effect.
-
Genetic Strain of Mice: The sensitivity to serotonergic agonists and the propensity to exhibit HTR can vary between different strains of mice.
Q3: We are seeing significant variability in the behavioral responses between individual animals. What are the potential sources of this variability?
A3: Inter-individual variability is common in behavioral pharmacology. For phenethylamines like 2C-B, sources of variability can include:
-
Metabolism: 2C-B is metabolized by monoamine oxidase (MAO-A and MAO-B) and cytochrome P450 enzymes.[2][5][6] Individual differences in the expression and activity of these enzymes can lead to variations in drug exposure and, consequently, behavioral effects.
-
Receptor Density and Function: Baseline differences in the density and signaling efficiency of 5-HT2A and 5-HT2C receptors can influence an animal's sensitivity to the compound.
-
Environmental Factors: Stress, time of day, and habituation to the testing environment can all impact behavioral outcomes. Ensure standardized experimental conditions to minimize these influences.
Troubleshooting Guides
Issue: Lack of Expected Psychedelic-like Effects (e.g., in drug discrimination or conditioned place preference paradigms)
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | Review the literature for effective dose ranges of 2C-B and related compounds. This compound is less potent than 2C-B.[4] Conduct a dose-response study to establish an effective dose in your specific paradigm and animal strain. |
| Route of Administration | Consider alternative routes of administration (e.g., subcutaneous or intraperitoneal) to bypass first-pass metabolism and increase bioavailability.[2] |
| Metabolic Differences | Be aware of potential sex and strain differences in drug metabolism that could affect compound exposure. |
| Behavioral Paradigm Sensitivity | Ensure the chosen behavioral paradigm is sensitive to the specific effects of 2C-B/2CB-Ind. For example, while HTR is a good proxy for 5-HT2A agonism, other tests like prepulse inhibition (PPI) of the acoustic startle reaction may also be informative.[1] |
Issue: Unexpected Cardiovascular Effects (e.g., significant pressor effects)
| Potential Cause | Troubleshooting Steps |
| Dose and Administration | High doses of 2C-B can lead to increased heart rate and blood pressure.[2][3][7] Consider if the dose administered is in the higher range. The speed of administration (e.g., bolus IV injection) can also influence cardiovascular responses. |
| Adrenergic Activity | 2C-B has been suggested to have some activity at adrenergic receptors, which could contribute to its stimulant-like cardiovascular effects.[8] |
| Animal Stress | Ensure animals are properly habituated to handling and experimental procedures to minimize stress-induced cardiovascular changes. |
Quantitative Data Summary
Table 1: Receptor Binding and Functional Activity of 2C-B
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |
| Human 5-HT2A | 47 (for racemic this compound)[4] | 1.2[2] | 101[2] |
| Human 5-HT2B | - | 13[2] | 97[2] |
| Human 5-HT2C | - | 0.63[2] | 98[2] |
Table 2: Pharmacokinetic Parameters of 2C-B
| Parameter | Human (Oral) | Rat (Subcutaneous) |
| Tmax (Time to peak concentration) | 2.3 - 2.43 hours[2] | ~30 minutes (serum), ~60 minutes (brain)[9] |
| Elimination Half-life (t1/2) | 1.2 - 2.5 hours[2] | 1.1 hours[10] |
| Bioavailability | Appears to be low due to substantial first-pass metabolism[2] | - |
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
Objective: To quantify the 5-HT2A receptor-mediated psychedelic-like effects of this compound.
Materials:
-
This compound solution in sterile saline or other appropriate vehicle.
-
Male C57BL/6 mice (8-10 weeks old).
-
Observation chambers (e.g., clear Plexiglas cylinders).
-
Video recording equipment (optional but recommended for unbiased scoring).
Procedure:
-
Habituation: Place mice individually in the observation chambers for at least 30 minutes to allow for acclimation to the new environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses should be determined based on pilot studies, but a suggested starting range for a 2C-B analog could be 1-10 mg/kg.[11]
-
Observation Period: Immediately after administration, return the mice to their observation chambers. The observation period typically lasts for 30-60 minutes.[11]
-
Data Collection: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is a rapid, rotational movement of the head. If using video recording, the videos can be scored later.
-
Data Analysis: The total number of head twitches for each animal is recorded. The data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.
Open Field Test for Locomotor Activity
Objective: To assess the effects of this compound on spontaneous locomotor activity.
Materials:
-
This compound solution in sterile saline or other appropriate vehicle.
-
Rats or mice.
-
Open field arena (a square or circular arena with walls to prevent escape), equipped with an automated tracking system (e.g., photobeam breaks or video tracking).
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Immediately after administration, place the animal in the center of the open field arena.
-
Data Recording: Record locomotor activity for a predefined period, typically 60-120 minutes, to capture both potential hypo- and hyperactive phases.
-
Data Analysis: The tracking system will provide data on various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior). Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the temporal profile of the drug's effect.
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for a Behavioral Study.
References
- 1. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. drugscience.org.uk [drugscience.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining Analytical Methods for Detecting 2CB-Ind Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of 2CB-Indole (2CB-Ind) metabolites. Given the limited direct research on this compound, a conformationally-restricted derivative of 2C-B, this guide synthesizes information from the known metabolism of 2C-B and other indole-containing novel psychoactive substances to provide robust analytical guidance.
Frequently Asked Questions (FAQs)
1. What are the likely metabolic pathways for this compound?
Based on the metabolism of 2C-B and indole-containing synthetic cannabinoids, the primary metabolic pathways for this compound are expected to involve Phase I and Phase II biotransformations.[1][2][3][4]
-
Phase I Metabolism:
-
Oxidative Deamination: The ethylamine (B1201723) side chain is susceptible to monoamine oxidase (MAO-A and MAO-B) activity, leading to the formation of an aldehyde intermediate. This can be further oxidized to a carboxylic acid or reduced to an alcohol.[3][4]
-
Hydroxylation: The indole (B1671886) ring and the dimethoxy-phenyl ring are likely sites for hydroxylation, primarily mediated by cytochrome P450 (CYP450) enzymes such as CYP2A6, CYP2C19, and CYP2E1.[5][6] Hydroxylation can occur at various positions on the indole nucleus (e.g., 4-, 5-, 6-, or 7-position).
-
O-Demethylation: One or both of the methoxy (B1213986) groups on the phenyl ring can be removed.
-
-
Phase II Metabolism:
-
Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronides, which are readily excreted in urine.[7]
-
Sulfation: Phenolic hydroxyl groups can also be conjugated with sulfate.
-
2. What are the recommended analytical techniques for detecting this compound metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of novel psychoactive substance metabolites due to its high sensitivity and selectivity.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly after derivatization of polar functional groups.
3. What are the major challenges in analyzing this compound metabolites?
-
Low concentrations: Metabolites are often present at very low concentrations in biological matrices.
-
Matrix effects: Co-eluting endogenous compounds from biological samples like urine and plasma can suppress or enhance the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification.[9][10]
-
Lack of reference standards: As this compound is a designer drug, certified reference standards for its metabolites may not be commercially available.
-
Isomeric metabolites: Hydroxylation can occur at multiple positions on the molecule, leading to isomers that can be difficult to separate chromatographically.
4. How can I prepare biological samples for this compound metabolite analysis?
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating analytes from complex matrices like urine and plasma.[11][12] Mixed-mode cation exchange cartridges are often suitable for extracting amine-containing compounds and their metabolites.
-
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that can be used to extract analytes based on their partitioning between two immiscible liquids.[13][14]
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile (B52724) is a quick and simple first step to remove proteins.
5. Is derivatization necessary for GC-MS analysis of this compound metabolites?
Yes, derivatization is highly recommended for GC-MS analysis. The polar amine and hydroxyl functional groups of the metabolites make them less volatile and prone to poor chromatographic peak shape. Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) can be used to derivatize these functional groups, increasing their volatility and thermal stability.[15][16]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Secondary interactions with residual silanols on the column. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column or replace it if necessary.- Use a column with end-capping or a different stationary phase. |
| Low Signal Intensity / No Peak Detected | - Ion suppression from matrix components.- Inefficient ionization.- Analyte degradation.- Incorrect MS/MS transition parameters. | - Improve sample cleanup using SPE.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization source (e.g., APCI).[17] - Ensure proper sample storage and handling.- Optimize collision energy for each metabolite. |
| Retention Time Shifts | - Changes in mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Use an internal standard to correct for retention time shifts. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects.- In-source fragmentation. | - Use high-purity solvents and flush the system.- Enhance sample preparation to remove interfering substances.- Optimize source conditions to minimize fragmentation. |
GC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple Peaks for a Single Analyte | - Incomplete derivatization.- Thermal degradation in the injector.- Isomer formation during derivatization. | - Optimize derivatization conditions (reagent volume, temperature, time).- Use a lower injector temperature or a pulsed splitless injection.- Evaluate different derivatization reagents. |
| Poor Sensitivity | - Inefficient derivatization.- Adsorption of analyte in the GC system.- Incorrect MS parameters. | - Ensure complete derivatization.- Use a deactivated liner and column.- Optimize ion source and quadrupole parameters. |
| Peak Tailing | - Active sites in the injector liner or column.- Polar functional groups not derivatized. | - Replace the injector liner with a deactivated one.- Ensure complete derivatization of all active hydrogens. |
| Contamination/Carryover | - Septum bleed.- Contaminated syringe.- Buildup in the injector port. | - Use a low-bleed septum.- Thoroughly rinse the syringe between injections.- Perform regular maintenance on the injector port. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound Metabolites from Urine
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of a suitable internal standard solution (e.g., a deuterated analog if available) and 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex for 30 seconds.
-
Enzymatic Hydrolysis (for glucuronidated metabolites): Add 20 µL of β-glucuronidase from E. coli and incubate at 37°C for 2 hours.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 N HCl followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound Metabolites from Plasma
-
Sample Preparation: To 500 µL of plasma, add 10 µL of internal standard and 500 µL of 0.1 M sodium carbonate buffer (pH 9.0). Vortex briefly.
-
Extraction: Add 3 mL of an organic solvent mixture (e.g., n-butyl chloride:ethyl acetate, 9:1 v/v). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide typical analytical parameters for compounds structurally related to this compound metabolites. These values should be used as a starting point for method development and validation.
Table 1: Example LC-MS/MS Parameters for Indole Derivatives [17][18]
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Typical MRM Transitions | Analyte-specific (requires optimization) |
| Linearity Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
Table 2: Example GC-MS Parameters for Derivatized Phenethylamines
| Parameter | Value |
| Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Visualizations
Caption: Proposed metabolic pathway of this compound.
References
- 1. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glucuronidation of 5-hydroxyindole derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Animal Responses to 2CB-Ind
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2CB-Ind. The information provided aims to help manage and understand the inherent variability in animal responses during in-vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions in a question-and-answer format.
| Issue | Potential Causes | Recommended Actions |
| High variability in behavioral responses between subjects. | Genetic Differences: Even within the same strain, genetic drift can lead to differing sensitivities to psychoactive compounds. Environmental Factors: Minor differences in housing conditions, diet, or light cycles can impact animal physiology and behavior.[1][2] Social Hierarchy: Dominance hierarchies within group-housed animals can affect stress levels and behavioral readouts.[1] Handling Stress: Inconsistent or stressful handling by experimenters can significantly alter behavioral responses.[3][4] | Source Animals Consistently: Obtain animals from the same vendor and barrier facility for all cohorts. Standardize Environment: Ensure identical housing density, cage enrichment, diet, water, and light-dark cycles for all animals.[2] Single-House or Stabilize Groups: Consider single housing for the duration of the behavioral testing or allow ample time for social hierarchies to stabilize before experiments begin. Consistent Handling: Have a single, experienced experimenter handle the animals consistently using a gentle and standardized method.[3][4] |
| Inconsistent dose-response curve. | Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varied plasma and brain concentrations of this compound.[5][6] Receptor Density and Function: Individual differences in the density and functional state of 5-HT2A and 5-HT2C receptors can alter the drug's effect. Metabolism Differences: The rate of metabolism of this compound can vary between animals, affecting the concentration and duration of action of the active compound.[7][8] | Control for Food Intake: Ensure consistent feeding schedules, as food can affect drug absorption. For oral administration, consider a brief fasting period. Use a Consistent Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) will significantly impact pharmacokinetics. Maintain consistency across all experiments. Allow for Acclimatization: Ensure animals are properly acclimatized to the experimental setup to reduce stress-induced physiological changes.[9] |
| No observable effect at expected doses. | Incorrect Dose Calculation: Errors in calculating the dose based on animal weight or compound concentration. Compound Stability: this compound may have degraded due to improper storage or handling. Low Bioavailability: The chosen route of administration may result in low bioavailability of this compound.[10] Low Potency of this compound: this compound is noted to be several times weaker than its parent compound, 2C-B.[11] | Verify Calculations and Compound Integrity: Double-check all dose calculations and ensure the compound has been stored correctly. Consider a fresh batch of the compound if degradation is suspected. Consider a Different Route of Administration: If using oral administration, consider parenteral routes like subcutaneous or intraperitoneal injection to bypass first-pass metabolism.[5] Increase the Dose Range: Based on its lower potency, a higher dose range than that used for 2C-B may be required to observe effects. |
| Sex-specific differences in response. | Hormonal Fluctuations: The estrous cycle in female rodents can significantly influence behavioral responses to serotonergic compounds.[1] Differences in Metabolism: Sex can influence the expression of metabolic enzymes, leading to different pharmacokinetic profiles between males and females. | Monitor Estrous Cycle: For female rodents, monitor the stage of the estrous cycle and either test at a consistent stage or randomize across all stages and include it as a variable in the analysis.[1][2] Analyze Sexes Separately: Analyze data from male and female animals separately to identify any sex-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a conformationally-restricted derivative of 2C-B. It acts as a selective agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[11] Its psychoactive effects are believed to be primarily mediated through its action on the 5-HT2A receptor, which is a common mechanism for classic psychedelic compounds.[12][13]
Q2: What are the most appropriate behavioral assays to assess the effects of this compound in rodents?
A2: Based on the pharmacology of similar compounds, the following behavioral assays are recommended:
-
Head-Twitch Response (HTR): This is a reliable and quantifiable behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in rodents.[12][14]
-
Locomotor Activity (Open Field Test): To assess stimulant or sedative effects. Some related compounds show biphasic effects on locomotion.[15][16]
-
Drug Discrimination: This assay can determine if animals perceive the subjective effects of this compound as similar to other known psychedelic compounds.[12]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: To assess sensorimotor gating, which is often disrupted by psychedelic compounds.[15]
Q3: What factors should I consider when designing a study with this compound?
A3: Key considerations include:
-
Animal Model: The strain and species of the animal can influence the response. C57BL/6 mice are commonly used for HTR studies.[17]
-
Dose Selection: Since this compound is less potent than 2C-B, a wider and potentially higher dose range should be explored in pilot studies.[11]
-
Control Groups: Always include a vehicle control group. For mechanism of action studies, a positive control (e.g., 2C-B or another 5-HT2A agonist) and a pretreatment with a 5-HT2A antagonist (e.g., ketanserin) are recommended.
-
Environmental Conditions: Maintain consistent and low-stress testing environments. Factors like lighting, noise, and time of day can impact behavior.[3][4]
-
Experimenter Effects: The presence and handling by the experimenter can be a significant source of variability.[3]
Q4: How can I minimize the number of animals used in my experiments while still obtaining robust data?
A4: Employing good experimental design practices can help reduce animal use. This includes:
-
Power Analysis: Conduct a power analysis based on pilot data or data from similar compounds to determine the minimum number of animals required to detect a statistically significant effect.
-
Within-Subjects Design: Where possible, use a within-subjects design (e.g., drug discrimination) where each animal serves as its own control.
-
Controlling Variability: By carefully controlling for the sources of variability outlined in the troubleshooting guide, the statistical power of your experiments will be increased, potentially allowing for smaller group sizes.
Hypothetical Quantitative Data for this compound
The following tables present hypothetical data for this compound based on expected outcomes for similar 2C-X compounds. These are for illustrative purposes only and should be confirmed with empirical studies.
Table 1: Hypothetical Dose-Response for Head-Twitch Response (HTR) in C57BL/6 Mice
| Dose of this compound (mg/kg, i.p.) | Mean Number of Head Twitches (± SEM) in 30 min |
| Vehicle | 2 ± 0.5 |
| 1.0 | 8 ± 1.2 |
| 3.0 | 25 ± 3.5 |
| 10.0 | 45 ± 5.1 |
| 30.0 | 38 ± 4.8 (Potential U-shaped curve) |
Table 2: Hypothetical Effects of this compound on Locomotor Activity (Total Distance Traveled in cm) in an Open Field Test in Rats
| Dose of this compound (mg/kg, s.c.) | Total Distance Traveled in 60 min (Mean ± SEM) |
| Vehicle | 3500 ± 300 |
| 5.0 | 2800 ± 250 (Initial suppression) |
| 15.0 | 5500 ± 450 (Hyperlocomotion) |
| 50.0 | 7500 ± 600 (Pronounced hyperlocomotion) |
Detailed Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated head-twitch response induced by this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound dissolved in a suitable vehicle (e.g., 0.9% saline)
-
Vehicle control
-
Observation chambers
-
Video recording equipment (optional, but recommended for unbiased counting)
Procedure:
-
Habituation: Acclimatize mice to the testing room for at least 60 minutes before the experiment. Habituate each mouse to the observation chamber for 10-15 minutes one day prior to testing.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Observation: Immediately after injection, place the mouse in the observation chamber. Record the number of head twitches for a period of 30-60 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: Sum the total number of head twitches for each animal. Compare the mean number of head twitches across different dose groups and the vehicle control using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
Open Field Test for Locomotor Activity
Objective: To assess the effects of this compound on spontaneous locomotor activity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound dissolved in a suitable vehicle
-
Vehicle control
-
Open field arenas equipped with automated photobeam tracking systems or video tracking software.
Procedure:
-
Habituation: Acclimatize rats to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection.
-
Testing: Immediately after injection, place the rat in the center of the open field arena. Record locomotor activity for 60 minutes.
-
Data Analysis: Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Analyze data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare dose groups to the vehicle control using appropriate statistical methods (e.g., two-way ANOVA with time as a repeated measure).
Visualizations
Caption: Proposed signaling pathway of this compound via 5-HT2A/2C receptor activation.
Caption: Experimental workflow for a typical behavioral study with this compound.
Caption: Factors contributing to variability in animal responses to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. noldus.com [noldus.com]
- 5. Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 10. 2C-B - Wikipedia [en.wikipedia.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing 5-HT2A Receptor Selectivity of 2CB-Ind
This technical support center is designed for researchers, scientists, and drug development professionals investigating the phenethylamine (B48288) derivative 2CB-Ind. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at characterizing and enhancing the selectivity of this compound for the serotonin (B10506) 5-HT2A receptor over the 5-HT2C receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from related compounds like 2C-B and TCB-2?
A1: this compound is a conformationally-restricted analog of the psychedelic phenethylamine 2C-B. The ethylamine (B1201723) side chain of 2C-B is cyclized into an indane ring system in this compound. This structural modification is intended to reduce conformational flexibility, which can lead to altered receptor affinity and selectivity.
It is important to distinguish this compound from TCB-2, another well-known derivative of 2C-B. In TCB-2, the side chain is cyclized into a benzocyclobutene ring. While both are conformationally restricted, TCB-2 is a significantly more potent 5-HT2A agonist than this compound.[1]
Q2: What is the known receptor binding profile of this compound, particularly for 5-HT2A vs. 5-HT2C?
A2: Publicly available data on the full receptor profile of this compound is limited. Racemic this compound has a reported binding affinity (Ki) of 47 nM for the human 5-HT2A receptor.[1] Detailed binding data for the 5-HT2C receptor is not as readily available in the literature, which presents a challenge when determining its selectivity ratio. For context, the related compound TCB-2 is a potent agonist at both 5-HT2A and 5-HT2C receptors, with a high affinity (Ki) of 0.75 nM for the human 5-HT2A receptor.[2][3][4] The parent compound, 2C-B, also binds to both receptors, with some studies indicating a slightly higher potency at the 5-HT2C receptor.[5]
Q3: What strategies can be employed to enhance the 5-HT2A selectivity of this compound?
A3: Enhancing selectivity for 5-HT2A over 5-HT2C is a significant challenge due to the high homology in the orthosteric binding sites of these receptors. However, several medicinal chemistry strategies can be explored:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold. Substitutions on the phenyl ring or modifications to the indane ring could exploit subtle differences in the receptor binding pockets.
-
N-Benzyl Substitution: Adding a benzyl (B1604629) group to the amine, a strategy that has been successful for other phenethylamines (creating the "NBOMe" class), can dramatically increase 5-HT2A affinity and functional activity.[6][7] Exploring various substitutions on this N-benzyl ring could fine-tune selectivity.
-
Exploiting Allosteric Sites: Targeting allosteric binding sites, which are typically less conserved between receptor subtypes, can be a powerful strategy for achieving selectivity.
-
Biased Agonism: Design ligands that preferentially activate a specific downstream signaling pathway for 5-HT2A (e.g., G-protein signaling) while having less activity at pathways activated by 5-HT2C. TCB-2, for instance, is known to be a biased agonist.[2][8]
Q4: Which in vitro assays are essential for determining the 5-HT2A/5-HT2C selectivity of a this compound analog?
A4: A combination of binding and functional assays is crucial:
-
Radioligand Binding Assays: These competition assays are the gold standard for determining the binding affinity (Ki) of your compound at both 5-HT2A and 5-HT2C receptors. This directly measures how tightly your compound binds to each receptor.
-
Functional Assays: These assays measure the cellular response to receptor activation. Since both 5-HT2A and 5-HT2C receptors primarily couple to the Gq signaling pathway, measuring downstream events like inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization is key. Determining the potency (EC50) and efficacy (Emax) in these assays provides a measure of functional selectivity.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables include data for the parent compound 2C-B and the related high-potency analog TCB-2 for comparative purposes. This illustrates how data for novel this compound derivatives should be structured.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | Selectivity (5-HT2C Ki / 5-HT2A Ki) |
| This compound (racemic) | 47[1] | Not Reported | Not Reported |
| TCB-2 | 0.75 (human)[2][3][4] | Not Reported | Not Reported |
| 2C-B | 8.6 ([3H]ketanserin)[9] | Not Reported | Not Reported |
Note: Ki values can vary based on experimental conditions, such as the radioligand used.
Table 2: Comparative Functional Potency (EC50, nM)
| Compound | Assay Type | 5-HT2A Receptor (EC50, nM) | 5-HT2C Receptor (EC50, nM) |
| This compound | Not Reported | Not Reported | Not Reported |
| TCB-2 | IP3 Accumulation | 36[3][4] | Not Reported |
| TCB-2 | Calcium Flux | 5.9[10] | Not Reported |
| 2C-B | Calcium Flux | 1.2[5] | 0.63[5] |
Signaling Pathways & Experimental Workflows
5-HT2A/2C Gq Signaling Pathway
Both 5-HT2A and 5-HT2C receptors primarily couple to Gq/11 G-proteins. Agonist binding triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), which can be measured in functional assays.
Experimental Workflow: Determining Selectivity
The following workflow outlines the key steps in assessing the selectivity of a novel this compound analog.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound (e.g., a this compound analog) for the 5-HT2A receptor. A similar protocol would be used for the 5-HT2C receptor, substituting the appropriate radioligand and receptor source.
-
Objective: To determine the inhibitory constant (Ki) of a test compound.
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (an antagonist) is commonly used.
-
Non-specific Agent: Mianserin (10 µM) or another suitable high-concentration antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplate, glass fiber filters, cell harvester, scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and various concentrations of the test compound.
-
Add Reagents:
-
Total Binding wells: Add 50 µL of Assay Buffer.
-
NSB wells: Add 50 µL of Mianserin (10 µM).
-
Test Compound wells: Add 50 µL of the this compound analog at various concentrations (e.g., 10-point curve from 0.1 nM to 10 µM).
-
-
Add 50 µL of [3H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM) to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapidly filtering the contents through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[11]
-
Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
Protocol 2: Calcium Flux Functional Assay
This protocol measures the increase in intracellular calcium following receptor activation, a hallmark of Gq-coupled receptor signaling.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound.
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-590 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom microplates.
-
A fluorometric imaging plate reader (FLIPR) or equivalent instrument capable of simultaneous liquid handling and fluorescence reading.
-
-
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight to allow for adherence. Optimal cell density should be determined for each cell line.[12]
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution prepared in Assay Buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[13]
-
Compound Preparation: Prepare serial dilutions of the this compound analog and a reference agonist (e.g., serotonin) in Assay Buffer at a concentration 5-10x the final desired concentration.
-
Fluorescence Measurement: Place the cell plate into the plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically adds the test compound to the wells.
-
Immediately begin recording the change in fluorescence intensity over time (typically 60-180 seconds).
-
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 and Emax values.
-
Efficacy (Emax) is often expressed as a percentage of the maximal response to a reference full agonist like serotonin.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding in Radioligand Assay | Radioligand concentration too high; Insufficient washing; Hydrophobic compound sticking to filters/plastic. | Lower the radioligand concentration; Increase the number and volume of wash steps; Add 0.1% BSA to the wash buffer; Pre-soak filters in polyethyleneimine (PEI). |
| No Response in Functional Assay | Compound is an antagonist, not an agonist; Compound degradation or precipitation; Low receptor expression; Cells are unhealthy. | Test the compound for antagonist activity by co-incubating with a known agonist; Check compound solubility and stability in assay buffer; Verify receptor expression via Western blot or qPCR; Perform a cell viability assay (e.g., Trypan Blue). |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Compound precipitation at high concentrations. | Ensure a homogenous cell suspension before seeding; Calibrate pipettes and use reverse pipetting for viscous solutions; Visually inspect compound plate for precipitate before adding to cells. |
| Bell-Shaped Dose-Response Curve | Off-target effects at high concentrations; Cell toxicity; Allosteric modulation. | Lower the top concentration of the compound; Perform a cell viability assay in parallel; Investigate for potential allosteric effects through more complex binding and functional models. |
| Low Assay Window (Signal-to-Background) | Low receptor expression; Inefficient G-protein coupling; Suboptimal dye loading or instrument settings. | Optimize transfection/selection for higher receptor expression; Co-transfect with a promiscuous G-protein like Gα16; Optimize dye concentration and incubation time; Adjust instrument gain settings. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TCB-2 - Wikipedia [en.wikipedia.org]
- 3. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. 2C-B - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
Validation & Comparative
A Comparative Pharmacological Profile: 2CB-Ind and 2C-B
For Immediate Release
This guide presents a detailed comparative analysis of the pharmacology of 2,5-dimethoxy-4-bromophenethylamine (2C-B) and its conformationally restricted analogue, 2CB-Ind. The data herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships of phenethylamine (B48288) psychedelics.
2C-B is a well-known synthetic phenethylamine that elicits its effects primarily through interaction with serotonin (B10506) receptors. This compound is a rigid analogue of 2C-B, where the flexible ethylamine (B1201723) side chain is incorporated into an indane ring system. This structural constraint provides valuable insight into the bioactive conformation required for receptor interaction. This document summarizes their comparative receptor binding affinities and functional activities based on published experimental data.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the pharmacological data for 2C-B and racemic this compound, derived from studies where both compounds were evaluated under identical experimental conditions.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT₂ₐ | 5-HT₂𝒸 | 5-HT₁ₐ |
| 2C-B | 63 ± 13 | 120 ± 21 | >10,000 |
| This compound | 47 ± 7 | 130 ± 15 | >10,000 |
Data sourced from McLean et al., 2006. Lower Kᵢ values indicate higher binding affinity.
Table 2: Comparative Functional Activity at the 5-HT₂ₐ Receptor (Phosphoinositide Turnover)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) |
| 2C-B | 24 ± 4.5 | 86 ± 3 |
| This compound | 100 ± 12 | 72 ± 4 |
Data sourced from McLean et al., 2006. EC₅₀ represents the concentration for 50% of maximal response. Eₘₐₓ represents the maximum response relative to serotonin (5-HT).
Key Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and phosphoinositide turnover assays.
Experimental Protocol: Radioligand Binding Assay
This competitive inhibition assay quantifies the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂𝒸) are cultured, harvested, and homogenized to create a cell membrane preparation.
-
Incubation: The membrane homogenates are incubated in a buffered solution containing a specific concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and a range of concentrations of the unlabeled test compound (2C-B or this compound).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Experimental Protocol: Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT₂ₐ receptor.
-
Cell Culture and Labeling: HEK-293 cells expressing the 5-HT₂ₐ receptor are cultured in plates and incubated with [³H]myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Compound Stimulation: The cells are washed and then incubated with various concentrations of the agonist (2C-B or this compound) in the presence of lithium chloride (LiCl), which inhibits inositol (B14025) monophosphatase, leading to an accumulation of inositol phosphates (IPs).
-
Extraction: The reaction is stopped, and the accumulated [³H]IPs are extracted from the cells.
-
Quantification: The total [³H]IPs are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound. The Eₘₐₓ is typically expressed as a percentage of the maximal response produced by the endogenous agonist, serotonin.
Visualization of Pathways and Workflows
5-HT₂ₐ Receptor Signaling Pathway
Activation of the 5-HT₂ₐ receptor by an agonist like 2C-B or this compound initiates a Gq-protein-mediated signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and subsequent downstream effects.
Caption: Agonist activation of the Gq-coupled 5-HT₂ₐ receptor signaling cascade.
General Experimental Workflow for Pharmacological Comparison
The process of comparing novel compounds involves a structured series of in vitro and in vivo experiments.
Caption: A generalized workflow for the comparative pharmacological evaluation of novel compounds.
Discussion and Conclusion
The experimental data reveal important distinctions between 2C-B and its rigid analogue, this compound. In terms of binding affinity, this compound displays a slightly higher affinity for the 5-HT₂ₐ receptor (Kᵢ = 47 nM) compared to 2C-B (Kᵢ = 63 nM). Both compounds exhibit similar, lower affinities for the 5-HT₂𝒸 receptor and negligible affinity for the 5-HT₁ₐ receptor, indicating a degree of selectivity for the 5-HT₂ receptor family.
Interestingly, the functional activity data present a contrasting picture. While conformationally restricted, this compound is approximately fourfold less potent as an agonist in the PI turnover assay (EC₅₀ = 100 nM) than the more flexible 2C-B (EC₅₀ = 24 nM). Furthermore, this compound demonstrates lower efficacy (Eₘₐₓ = 72%) compared to 2C-B (Eₘₐₓ = 86%).
These findings suggest that while the rigid structure of this compound may confer a favorable conformation for binding to the 5-HT₂ₐ receptor's ground state, it may be less optimal for inducing the conformational change required for full Gq protein activation. The flexibility of the ethylamine side chain in 2C-B appears to be more conducive to achieving a more potent and efficacious agonist response at the 5-HT₂ₐ receptor. This highlights a critical aspect of structure-activity relationships: high binding affinity does not always translate directly to high functional potency or efficacy. This comparative guide underscores the complexity of ligand-receptor interactions and provides a valuable dataset for the rational design of future 5-HT₂ₐ receptor ligands.
A Comparative Analysis of 2CB-Ind and TCB-2: Potency and Efficacy at the 5-HT2A Receptor
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological properties of two conformationally-restricted phenethylamine (B48288) analogues, 2CB-Ind and TCB-2. This report provides a comparative analysis of their potency and efficacy, supported by experimental data, to elucidate their distinct profiles as 5-HT2A receptor agonists.
Introduction
In the field of serotonergic research, particularly concerning the 5-hydroxytryptamine 2A (5-HT2A) receptor, the development of conformationally-restricted analogues of classic psychedelics has provided invaluable tools for probing receptor structure and function. Among these, this compound and TCB-2, both derived from the phenethylamine hallucinogen 2C-B, represent key compounds for understanding the molecular determinants of ligand-receptor interactions and subsequent signaling cascades. This guide offers a direct comparison of the potency and efficacy of this compound and TCB-2, highlighting their differences in receptor affinity and functional activity.
Chemical Structures
This compound and TCB-2 are structurally related to 2C-B, with conformational restrictions introduced into the ethylamine (B1201723) side chain. These modifications result in distinct three-dimensional shapes that influence their interaction with the 5-HT2A receptor.
This compound is a conformationally-restricted derivative where the ethylamine side chain is incorporated into an indane ring system.[1] Its chemical name is (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine.[1]
TCB-2 , or 2C-BCB, is a cyclized phenethylamine where the β-position of the ethylamine side chain is connected to the 6-position of the phenyl ring by a methylene (B1212753) bridge, forming a benzocyclobutene ring system.[2] Its chemical name is (4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine.[3]
Potency and Efficacy: A Quantitative Comparison
The potency and efficacy of this compound and TCB-2 at the human 5-HT2A receptor have been characterized through radioligand binding assays and in vitro functional assays. The data reveals significant differences between the two compounds.
| Compound | Binding Affinity (Ki, nM) - Human 5-HT2A | Functional Potency (EC50, nM) - IP3 Accumulation | Efficacy (% of 5-HT) | Reference |
| TCB-2 | 0.75 | 36 | Not Reported | [4] |
| This compound | 47 | >10,000 | Not Reported | [3] |
As the data indicates, TCB-2 exhibits a significantly higher affinity for the human 5-HT2A receptor, with a Ki value in the sub-nanomolar range, indicating a very tight binding interaction.[4] In contrast, this compound displays a more moderate affinity, with a Ki value of 47 nM.[3] This disparity in binding affinity is reflected in their functional potencies. TCB-2 is a potent agonist, effectively stimulating the production of inositol (B14025) phosphates (IP3), a key second messenger in the 5-HT2A signaling cascade, with an EC50 of 36 nM.[4] Conversely, this compound is considerably weaker, with an EC50 value greater than 10,000 nM in the same assay, highlighting its much lower potency.[3] It is important to note that while TCB-2 is a potent agonist, it has been shown to be a biased agonist, demonstrating a 65-fold higher potency in stimulating the phosphoinositide pathway compared to the arachidonic acid release pathway.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by the test compounds (this compound and TCB-2).
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin or [125I]DOI.
-
Test compounds: this compound and TCB-2 at various concentrations.
-
Assay buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Receptor Binding Profiles of 2C-B-Ind and LSD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro receptor binding profiles of two psychoactive compounds: 2C-B-Ind, a conformationally-restricted phenethylamine (B48288), and lysergic acid diethylamide (LSD), a classic ergoline (B1233604) psychedelic. This analysis is based on published experimental data and aims to offer an objective overview for research and drug development purposes.
In Vitro Receptor Binding Affinity
The affinity of a compound for a specific receptor is a critical determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that is required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Kᵢ value indicates a higher binding affinity.
The in vitro receptor binding affinities of 2C-B-Ind and LSD at a range of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors are summarized in the table below.
| Receptor | 2C-B-Ind Kᵢ (nM) | LSD Kᵢ (nM) |
| Serotonin | ||
| 5-HT₁A | Data not found | 1.1 |
| 5-HT₂A | 47 | 2.9 |
| 5-HT₂B | Data not found | 4.9 |
| 5-HT₂C | Selective agonist* | 23 |
| 5-HT₅A | Data not found | 9 |
| 5-HT₆ | Data not found | 2.3 |
| 5-HT₇ | Data not found | Data not found |
| Dopamine | ||
| D₁ | Data not found | 26 |
| D₂ | Data not found | 24 |
| D₃ | Data not found | 18 |
| D₄ | Data not found | 26 |
| D₅ | Data not found | Data not found |
*2C-B-Ind is described as a selective agonist for the 5-HT₂A and 5-HT₂C receptors, however, a specific Kᵢ value for the 5-HT₂C receptor was not found in the reviewed literature.
Key Observations:
-
LSD exhibits a broad receptor binding profile with high affinity for multiple serotonin receptors, particularly the 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₆ subtypes.[1][2] It also demonstrates notable affinity for several dopamine receptors.
Experimental Protocols: Radioligand Binding Assays
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. The following provides a generalized protocol for such an assay targeting the 5-HT₂A receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 2C-B-Ind or LSD) for the 5-HT₂A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the 5-HT₂A receptor (e.g., [³H]ketanserin).
-
Test Compound: The unlabeled compound to be tested (2C-B-Ind or LSD).
-
Non-specific Binding Control: A high concentration of a known 5-HT₂A antagonist (e.g., spiperone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The cell membranes expressing the 5-HT₂A receptor are isolated and prepared at a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control) are also included.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.
Signaling Pathways and Functional Selectivity
The interaction of a ligand with a G protein-coupled receptor (GPCR) like the 5-HT₂A receptor can trigger multiple downstream signaling pathways. The primary pathway associated with the 5-HT₂A receptor is the Gq/₁₁ pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C. Additionally, the 5-HT₂A receptor can also couple to other signaling pathways, such as the phospholipase A₂ (PLA₂) pathway, which leads to the release of arachidonic acid (AA).
Functional selectivity , also known as biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This can lead to distinct physiological and behavioral effects.
-
2C-B-Ind has been demonstrated to be a functionally selective agonist at the 5-HT₂A receptor.[3] It is significantly more potent at stimulating the Gq/₁₁-mediated phosphoinositide (PI) turnover pathway compared to the PLA₂-mediated arachidonic acid release pathway, with a 65-fold greater potency for the former.[3]
-
LSD also activates the 5-HT₂A receptor. While some studies suggest that many psychedelics exhibit balanced activity between the Gq and β-arrestin2 signaling pathways, other evidence indicates that different 5-HT₂A agonists can display preferences for specific signaling cascades.[4] For instance, some reports suggest that LSD may preferentially activate the PLA₂-AA pathway.
Below are diagrams illustrating the general experimental workflow for a radioligand binding assay and the primary signaling pathway of the 5-HT₂A receptor.
References
- 1. LSD - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2C-B's Effects in Different Animal Models: A Comparative Guide
A Note on Nomenclature: The initial request specified "2CB-Ind." Following a comprehensive literature search, no compound with this specific designation was identified. It is highly probable that this refers to 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a well-researched phenethylamine (B48288) psychedelic. This guide will, therefore, focus on the experimental data available for 2C-B.
This guide provides a comparative overview of the behavioral, neurochemical, and pharmacokinetic effects of 2C-B across various animal models, primarily focusing on rodents. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of 2C-B's preclinical profile.
Behavioral Effects
2C-B induces a range of behavioral changes in animal models, with effects that appear to be dose-dependent and influenced by the specific species and experimental paradigm.
Locomotor Activity
In rats, 2C-B has been observed to have a biphasic effect on locomotor activity, characterized by an initial period of hypoactivity followed by hyperactivity.[1] In contrast, amphetamine, a classic psychostimulant, induces only hyperlocomotion.[1] Studies in mice have also reported impaired locomotion following 2C-B administration.
Table 1: Effects of 2C-B on Locomotor Activity in Rodents
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Wistar Rats | High dose (50 mg/kg) | Subcutaneous (s.c.) | Initial inhibitory effect followed by an excitatory effect.[1] | Páleníček et al. |
| ICR Mice | Not specified | Intraperitoneal (i.p.) | Impaired locomotion performance. | Lin et al. |
Sensorimotor Gating (Prepulse Inhibition)
Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a process that is disrupted in some psychiatric disorders. 2C-B has been shown to induce deficits in PPI in rats.[1]
Table 2: Effects of 2C-B on Prepulse Inhibition (PPI) in Rodents
| Animal Model | Dosage | Administration Route | Observed Effect on PPI | Reference |
| Wistar Rats | Not specified | Not specified | Deficits in PPI.[1] | Páleníček et al. |
| Mice | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Reduced acoustic startle response at higher doses.[2] | Miliano et al. |
Addictive Potential
Conditioned Place Preference (CPP) is a paradigm used to assess the rewarding and addictive properties of a substance. In mice, repeated administration of 2C-B was found to significantly increase CPP, suggesting a potential for addiction that was reported to be greater than that of methamphetamine in the same study.
Neurochemical Effects
2C-B modulates central neurotransmitter systems, particularly the dopaminergic system.
In freely moving rats, 2C-B administration led to an increase in dopamine (B1211576) levels in the nucleus accumbens (NAc).[1] Simultaneously, a decrease in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) was observed in the NAc.[1] This combination of increased dopamine and decreased DOPAC may suggest an inhibition of monoamine oxidase (MAO).[1]
Table 3: Neurochemical Effects of 2C-B in the Nucleus Accumbens of Rats
| Neurotransmitter/Metabolite | Observed Change | Reference |
| Dopamine (DA) | Increased | Páleníček et al.[1] |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Decreased | Páleníček et al.[1] |
Pharmacokinetics
Pharmacokinetic studies in rats have characterized the absorption, distribution, and elimination of 2C-B.
Following subcutaneous administration in rats, 2C-B was found to have an estimated half-life of 1.1 hours and an estimated volume of distribution of 16 L/kg.[3] The compound readily penetrates the blood-brain barrier, with a brain-to-serum concentration ratio reaching a maximum of 13.9.[3] Peak serum concentrations were observed approximately 30 minutes after subcutaneous administration of a 50 mg/kg dose.[4]
Table 4: Pharmacokinetic Parameters of 2C-B in Rats
| Parameter | Value | Administration Route | Reference |
| Half-life (t½) | 1.1 hours | Subcutaneous (s.c.) | Rohanová et al.[3] |
| Volume of Distribution (Vd) | 16 L/kg | Subcutaneous (s.c.) | Rohanová et al.[3] |
| Peak Serum Concentration (Cmax) Time | 30 minutes (at 50 mg/kg) | Subcutaneous (s.c.) | Rohanová et al.[4] |
| Max Brain-to-Serum Ratio | 13.9 | Subcutaneous (s.c.) | Rohanová et al.[3] |
Mechanism of Action & Signaling Pathways
The primary mechanism of action for 2C-B is believed to be its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[5] Studies have characterized it as a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[5] However, some in vitro studies using Xenopus laevis oocytes have suggested that 2C-B can also act as a potent 5-HT2A receptor antagonist.[6] This dual activity may depend on the specific signaling pathway being measured. Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn initiates downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are summaries of protocols used in the cited studies.
Locomotor Activity Assessment
-
Objective: To measure spontaneous locomotor activity in rodents following the administration of 2C-B.
-
Apparatus: An open-field arena, often equipped with automated tracking systems (e.g., video tracking).
-
Procedure:
-
Acclimatization: Animals are habituated to the testing room for a period (e.g., 1 hour) before the experiment to reduce stress-induced behavioral changes.[4]
-
Administration: 2C-B or a vehicle control is administered via a specified route (e.g., subcutaneous or intraperitoneal injection).
-
Testing: Immediately or after a set period following injection, the animal is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a defined duration. Key parameters measured include total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.
-
Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To assess sensorimotor gating by measuring the inhibitory effect of a weak prepulse on the startle response to a strong acoustic stimulus.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a platform to detect the animal's movement.
-
Procedure:
-
Acclimatization: The animal is placed in the startle chamber and allowed to acclimatize for a brief period with background noise.
-
Trial Types: The session consists of a pseudorandomized series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 118-120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse) precedes the loud pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline activity.
-
-
Measurement: The startle response is measured as the peak amplitude of the animal's reflexive movement.
-
Calculation: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
Neurochemical Analysis (Microdialysis)
-
Objective: To measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.
-
Procedure:
-
Surgery: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) and the animal is allowed to recover.
-
Experiment: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Analysis: The concentrations of neurochemicals (e.g., dopamine, DOPAC) in the dialysate are quantified using techniques such as high-performance liquid chromatography (HPLC).
-
References
- 1. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs [frontiersin.org]
- 3. Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Behavioral Effects of 2C-B: A Comparative Guide
This guide provides a comparative analysis of the behavioral effects of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a synthetic psychedelic compound. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing findings. This document summarizes quantitative data from preclinical studies, details experimental protocols, and visualizes procedural workflows.
Comparison of Locomotor Activity: 2C-B vs. Amphetamine
One of the key behavioral assays used to characterize psychostimulant-like properties of a compound is the assessment of locomotor activity. Studies in rodent models have demonstrated that 2C-B can modulate locomotor behavior. A study in rats showed that 2C-B has a biphasic effect on locomotion, with an initial inhibitory phase followed by an excitatory phase. In contrast, the classic psychostimulant amphetamine typically induces a dose-dependent increase in locomotor activity, characterized as hyperlocomotion.
Table 1: Comparison of the Effects of 2C-B and Amphetamine on Locomotor Activity in Rats
| Compound | Dose Range (mg/kg, i.p.) | Primary Effect on Locomotion | Reference Compound Effect | Animal Model |
| 2C-B | Not specified in snippet | Biphasic: Initial inhibition followed by excitation | Amphetamine: Hyperlocomotion only | Rats |
| Amphetamine | Not specified in snippet | Hyperlocomotion | - | Rats |
Comparison of Head-Twitch Response: 2C-B vs. DOI
Table 2: Comparison of the Head-Twitch Response Induced by 2C-B and DOI in Mice
| Compound | Typical Dose Range (mg/kg) | Expected Effect on Head-Twitch Response (HTR) | Animal Model |
| 2C-B | Not specified in snippet | Induces HTR | Mice/Rats |
| DOI | 0.1 - 10 | Dose-dependent increase in HTR | Mice |
Experimental Protocols
Open Field Locomotor Activity Assay
This protocol outlines the procedure for assessing the effects of a test compound, such as 2C-B or amphetamine, on spontaneous locomotor activity in an open field arena.
1. Subjects:
-
Male Wistar rats (250-300g) are commonly used.
-
Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water are available ad libitum.
-
Allow at least one week for acclimatization to the housing facility before any experimental procedures.
2. Apparatus:
-
A square open field arena (e.g., 100 cm x 100 cm x 40 cm) made of a non-porous material for easy cleaning.
-
The arena is equipped with an automated activity monitoring system, such as infrared beams or a video tracking system, to record horizontal and vertical movements.
-
The testing room should be dimly lit and sound-attenuated to minimize external stimuli.
3. Procedure:
-
Habituation: On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the session to allow for acclimation.
-
Drug Administration: Administer the test compound (e.g., 2C-B), reference compound (e.g., amphetamine), or vehicle (e.g., saline) via the intended route of administration (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a predefined period, typically 60 to 120 minutes. The automated system will track parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (center vs. periphery).
-
Cleaning: Thoroughly clean the arena with a mild detergent and then 70% ethanol (B145695) between each animal to eliminate olfactory cues.
4. Data Analysis:
-
The primary endpoint is typically the total distance traveled, often analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Statistical analysis is performed using appropriate methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests for pairwise comparisons.
Caption: Workflow for the open field locomotor activity assay.
Head-Twitch Response (HTR) Assay
This protocol describes the methodology for quantifying the head-twitch response in mice, a behavioral marker for 5-HT2A receptor activation.
1. Subjects:
-
Male C57BL/6J mice (8-10 weeks old) are a commonly used strain for this assay.
-
Housing and acclimatization conditions are the same as for the locomotor activity assay.
2. Apparatus:
-
A standard transparent rodent cage or a dedicated observation chamber.
-
A video recording system can be used for later scoring, or a trained observer can score in real-time.
3. Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Place each mouse individually into the observation chamber for a 10-minute habituation period immediately before drug administration.
-
Drug Administration: Administer the test compound (e.g., 2C-B), a reference agonist (e.g., DOI), or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Observation Period: Immediately after injection, return the mouse to the observation chamber. The observation period typically begins 5-10 minutes post-injection and lasts for 30-60 minutes.
-
Scoring: A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not part of a grooming or exploratory behavior. A trained observer, blind to the experimental conditions, counts the number of head twitches during the observation period.
4. Data Analysis:
-
The total number of head twitches for each animal is the primary dependent variable.
-
The data are typically analyzed using a one-way ANOVA to compare the effects of different doses of the test compound and the reference compound, followed by appropriate post-hoc tests.
Caption: Workflow for the head-twitch response assay.
Validating the Selectivity of 2C-B for Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a psychoactive phenethylamine, for various serotonin (B10506) (5-HT) receptor subtypes. Through a compilation of experimental data from multiple studies, this document aims to offer an objective comparison of 2C-B's binding affinities and functional activities, alongside detailed experimental methodologies to support further research.
Comparative Analysis of 2C-B Selectivity at Serotonin Receptors
The selectivity of 2C-B for serotonin receptors has been a subject of extensive research, with a particular focus on its interactions with the 5-HT2 receptor family. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of 2C-B at various serotonin receptor subtypes, comparing it with other relevant ligands where data is available.
Table 1: Binding Affinity (Ki, nM) of 2C-B and Comparative Ligands at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |
| 2C-B | >10,000 | 0.88 | 13 | 0.63 | 6.3 | 100 | 2.0 |
| Serotonin | - | - | - | - | - | - | - |
| Ketanserin | - | - | - | - | - | - | - |
| DOB | - | - | - | - | - | - | - |
Note: Data compiled from various sources. Experimental conditions can significantly influence these values.[1][2][3]
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of 2C-B at Human Serotonin Receptors
| Receptor | Assay Type | EC50 (nM) | Emax (%) |
| 5-HT2A | Phosphoinositide Turnover | 1.2 | 101 |
| 5-HT2B | - | 13 | 97 |
| 5-HT2C | Phosphoinositide Turnover | 0.63 | 98 |
Note: This table presents data from studies identifying 2C-B as a potent partial agonist.[2]
It is important to note that there are conflicting reports regarding the functional activity of 2C-B at the 5-HT2A receptor. While some studies report it as a potent partial agonist[2], others have characterized it as a 5-HT2A receptor antagonist[4][5][6]. This discrepancy may arise from differences in experimental systems and the specific signaling pathways being investigated. For instance, some research suggests that 2C-B may exhibit functional selectivity, acting as an agonist for one signaling pathway (e.g., phosphoinositide turnover) while acting as an antagonist for another (e.g., arachidonic acid release) at the same receptor[7].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are generalized methodologies for key assays used to characterize the selectivity of compounds like 2C-B for serotonin receptors.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound (e.g., 2C-B) for a target serotonin receptor.
Materials:
-
Test Compound: 2C-B
-
Cell Membranes: Membranes prepared from cells expressing the human serotonin receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand that also binds to the target receptor (e.g., 10 µM serotonin).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Glass Fiber Filters: Pre-treated to reduce non-specific binding.
-
Scintillation Counter: To quantify radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, cell membranes), non-specific binding (assay buffer, radioligand, cell membranes, non-specific binding ligand), and competition binding (assay buffer, radioligand, cell membranes, and varying concentrations of the test compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
In Vitro Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the cellular response following receptor activation, providing information on a compound's potency (EC50) and efficacy (Emax).
Objective: To determine if a test compound acts as an agonist, antagonist, or partial agonist at a specific serotonin receptor by measuring a downstream signaling event, such as calcium mobilization.[9]
Materials:
-
Cell Line: A stable cell line expressing the target serotonin receptor (e.g., HEK293 cells expressing human 5-HT2A receptor).[10]
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Agonist Control: A known agonist for the target receptor (e.g., serotonin).
-
Antagonist Control: A known antagonist for the target receptor.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of the test compound followed by varying concentrations of the agonist (for antagonist testing) to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a FLIPR.
-
Data Analysis: For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC50 and Emax. For antagonist activity, plot the response to the agonist in the presence of the test compound to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in validating the selectivity of 2C-B, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. TCB-2 - Wikipedia [en.wikipedia.org]
- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neural Symphony: A Comparative Analysis of 2CB-Ind and Psilocybin on Receptor Activation
For Immediate Release
A deep dive into the receptor pharmacology of 2CB-Ind and psilocybin reveals distinct profiles that may underlie their unique psychoactive effects. This comprehensive guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of these two serotonergic psychedelics, focusing on their interactions with key serotonin (B10506) receptors.
This report details the receptor binding affinities and functional activities of this compound, a conformationally-restricted phenethylamine, and psilocybin, a classic tryptamine (B22526) prodrug that is rapidly converted to the active metabolite psilocin in the body. The primary focus is on the serotonin 5-HT2A receptor, the principal target for the psychoactive effects of most psychedelics.
At the Receptor: A Tale of Two Molecules
Psilocybin, through its active metabolite psilocin, is a well-characterized partial agonist at the 5-HT2A receptor.[1][2][3] Its psychedelic effects are primarily mediated through the activation of this receptor.[1][4][5][6][7] Psilocin also exhibits affinity for other serotonin receptors, including 5-HT2C and 5-HT1A, which may contribute to its overall pharmacological profile.[1][2]
This compound, a rigid analog of 2C-B, was designed to probe the conformational space of the 5-HT2A receptor. It acts as a moderately potent and selective agonist for both the 5-HT2A and 5-HT2C receptors.[8] The conformational restriction of this compound provides a valuable tool for understanding the specific structural requirements for receptor activation.
Quantitative Receptor Binding and Functional Activity
To facilitate a direct comparison, the following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of psilocin and this compound at key serotonin receptors.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2A | 5-HT2C | 5-HT1A |
| Psilocin | ~6 | ~14 | ~100 |
| Racemic this compound | 47 | Data not available | Data not available |
Lower Ki values indicate higher binding affinity. Data for psilocin is from various sources.[1] Data for this compound is from McLean et al. (2006).[8]
Table 2: Functional Activity at 5-HT2A Receptor
| Compound | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |
| Psilocin | ~10 | Partial Agonist |
| Racemic this compound | Data not available | Agonist |
EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum response that can be elicited by the compound, relative to the endogenous ligand serotonin (5-HT). Data for psilocin is from Madsen et al. (2019).[9]
Downstream Signaling Cascades: The Cellular Response
The activation of the 5-HT2A receptor by both psilocin and this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the modulation of gene expression and neuronal activity.[10]
Recent research has also uncovered a novel mechanism for psilocybin-induced neuroplasticity, suggesting direct binding and activation of the brain-derived neurotrophic factor (BDNF) receptor, TrkB.[1] This dual mechanism, acting in concert with 5-HT2A receptor activation, may underlie the lasting therapeutic effects observed with psilocybin.[1]
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following provides a generalized overview of the methodologies employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. atlasspores.academy [atlasspores.academy]
- 2. Psilocin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Activation of Serotonin 2A Receptors Underlies the Psilocybin-Induced Effects on α Oscillations, N170 Visual-Evoked Potentials, and Visual Hallucinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Duration of Action of 2C-B and Other Psychedelic Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) with other notable phenethylamines. The information presented is collated from human clinical trials and observational studies to provide a comprehensive overview for research and drug development purposes.
Quantitative Comparison of Phenethylamine Duration of Action
The duration of psychoactive effects is a critical parameter in the evaluation of psychedelic compounds for potential therapeutic applications. The following table summarizes the pharmacokinetic profiles of 2C-B and other key phenethylamines when administered orally.
| Compound | Onset of Effects (hours) | Peak Effects (hours) | Total Duration (hours) |
| 2C-B | 0.5 - 1.5 | 1 - 2.5 | 4 - 8 |
| Mescaline | 0.5 - 2.7 | 2 - 4 | 8 - 12+ |
| MDMA | 0.5 - 1 | 1.25 - 2 | 3 - 6 |
| 2C-E | 0.5 - 2 | 2 - 4 | 6 - 12 |
| 2C-I | 0.5 - 2 | 2 - 4 | 6 - 10 |
| DOB | 1 - 3 | 4 - 8 | 12 - 24 |
Experimental Protocols
The data presented in this guide are derived from various human studies. The methodologies employed in these studies are critical for the interpretation of the results. Below are detailed descriptions of typical experimental protocols used to assess the acute subjective and physiological effects of psychedelic phenethylamines.
Study Design and Participant Selection
-
Design: Most studies employ a double-blind, placebo-controlled, crossover design to minimize bias.[1] Participants receive an active drug or a placebo on separate occasions, with the order randomized.
-
Participants: Healthy volunteers with a history of psychedelic use are typically recruited.[2][3] Exclusion criteria often include a personal or family history of psychiatric disorders, cardiovascular conditions, and current use of medications that could interact with the study drug. A thorough screening process involving medical and psychiatric examinations is conducted to ensure participant safety.
Drug Administration and Dosing
-
Route of Administration: For consistency and control, oral administration in the form of capsules is the most common method.[2][3]
-
Dosage: Doses are carefully selected based on preclinical data and previous human experience. For example, in an observational study of 2C-B, participants self-administered oral doses of 10, 15, or 20 mg.[2][3] Clinical trials comparing substances use standardized doses, such as 20 mg of 2C-B, 125 mg of MDMA, and 25 mg of psilocybin.[1]
Data Collection and Outcome Measures
-
Physiological Measures: Vital signs, including blood pressure and heart rate, are monitored at regular intervals (e.g., baseline, and 1, 2, 3, 4, and 6 hours post-administration).[2][3]
-
Subjective Effects: A battery of validated questionnaires is used to assess subjective experiences. These often include:
-
Visual Analog Scales (VAS): To rate a wide range of subjective effects such as "high," "liking," and changes in perception.[3]
-
Addiction Research Center Inventory (ARCI): A questionnaire designed to assess the psychoactive properties of drugs.[3]
-
Hallucinogen Rating Scale (HRS): To specifically quantify the psychedelic effects.[3] These are typically administered at baseline and at several time points after drug administration to capture the time course of the effects.
-
-
Pharmacokinetics: Blood or oral fluid samples are collected at multiple time points to determine the concentration of the drug and its metabolites over time.[3][4][5] This allows for the calculation of key pharmacokinetic parameters such as time to maximum concentration (Tmax) and elimination half-life.
Signaling Pathway Visualization
The primary mechanism of action for classic psychedelic phenethylamines involves the agonism of the serotonin (B10506) 2A (5-HT2A) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade that is believed to be responsible for the characteristic psychedelic effects.
References
- 1. FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs | FDA [fda.gov]
- 2. reprocell.com [reprocell.com]
- 3. medrxiv.org [medrxiv.org]
- 4. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]
In vitro cytotoxicity comparison of 2CB-Ind and other 2C compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of several compounds belonging to the 2C family of phenethylamines. While this report aims to be a comprehensive resource, it is important to note that a thorough search of the scientific literature did not yield any specific data for a compound designated "2CB-Ind". Therefore, the following comparisons are based on publicly available data for other notable 2C compounds.
Executive Summary
The in vitro cytotoxicity of 2C compounds has been evaluated in various cell lines, revealing a range of potencies and mechanisms of action. Generally, the cytotoxicity of these synthetic phenethylamines is influenced by their chemical structure, with modifications such as the addition of an N-benzylmethoxy (NBOMe) group significantly increasing their toxic effects.[1][2] The primary mechanisms underlying their cytotoxicity appear to involve mitochondrial dysfunction and metabolic bioactivation by cytochrome P450 enzymes.[1][2]
Data Presentation: In Vitro Cytotoxicity of 2C Compounds
The following table summarizes the available quantitative data on the in vitro cytotoxicity of various 2C compounds and their analogues. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values are presented, which indicate the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. It is crucial to consider that experimental conditions, such as the cell line and assay used, can influence the observed cytotoxicity.
| Compound | Cell Line | Assay | Cytotoxicity Metric | Value (µM) | Reference |
| 2C-B | Differentiated SH-SY5Y | Resazurin (B115843) Reduction | EC₅₀ | >500 | [1][2] |
| Differentiated SH-SY5Y | Neutral Red Uptake | EC₅₀ | 288.4 ± 19.4 | [1][2] | |
| HepG2 | Resazurin Reduction | EC₅₀ | 167.3 ± 10.9 | [1][2] | |
| HepG2 | Neutral Red Uptake | EC₅₀ | 142.1 ± 10.2 | [1][2] | |
| 2C-N | Differentiated SH-SY5Y | Resazurin Reduction | EC₅₀ | >500 | [1][2] |
| Differentiated SH-SY5Y | Neutral Red Uptake | EC₅₀ | 401.5 ± 21.9 | [1][2] | |
| HepG2 | Resazurin Reduction | EC₅₀ | 358.5 ± 18.0 | [1][2] | |
| HepG2 | Neutral Red Uptake | EC₅₀ | 338.2 ± 13.9 | [1][2] | |
| 25B-NBOMe | Differentiated SH-SY5Y | Resazurin Reduction | EC₅₀ | 61.18 ± 3.82 | [1][2] |
| Differentiated SH-SY5Y | Neutral Red Uptake | EC₅₀ | 41.50 ± 2.70 | [1][2] | |
| HepG2 | Resazurin Reduction | EC₅₀ | 32.82 ± 1.62 | [1][2] | |
| HepG2 | Neutral Red Uptake | EC₅₀ | 34.70 ± 2.60 | [1][2] | |
| 25N-NBOMe | Differentiated SH-SY5Y | Resazurin Reduction | EC₅₀ | 121.7 ± 9.1 | [1][2] |
| Differentiated SH-SY5Y | Neutral Red Uptake | EC₅₀ | 85.39 ± 6.00 | [1][2] | |
| HepG2 | Resazurin Reduction | EC₅₀ | 75.81 ± 4.19 | [1][2] | |
| HepG2 | Neutral Red Uptake | EC₅₀ | 66.71 ± 4.19 | [1][2] | |
| Mescaline | Differentiated SH-SY5Y | Resazurin Reduction | EC₅₀ | >500 | [1][2] |
| Differentiated SH-SY5Y | Neutral Red Uptake | EC₅₀ | >500 | [1][2] | |
| HepG2 | Resazurin Reduction | EC₅₀ | >500 | [1][2] | |
| HepG2 | Neutral Red Uptake | EC₅₀ | >500 | [1][2] | |
| Mescaline-NBOMe | Differentiated SH-SY5Y | Resazurin Reduction | EC₅₀ | >500 | [1][2] |
| Differentiated SH-SY5Y | Neutral Red Uptake | EC₅₀ | 455.1 ± 20.3 | [1][2] | |
| HepG2 | Resazurin Reduction | EC₅₀ | 401.3 ± 18.2 | [1][2] | |
| HepG2 | Neutral Red Uptake | EC₅₀ | 378.7 ± 16.2 | [1][2] |
Experimental Protocols
Detailed methodologies for the key in vitro cytotoxicity experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma (SH-SY5Y) and human hepatoma (HepG2) cell lines are commonly used. SH-SY5Y cells are often differentiated to exhibit a more neuron-like phenotype.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to the desired concentrations. Cells are then exposed to the compounds for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
Several methods are employed to assess cell viability and cytotoxicity:
-
Resazurin Reduction Assay: This colorimetric assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, fluorescent resorufin (B1680543) by mitochondrial dehydrogenases in living cells. The fluorescence intensity is proportional to the number of viable cells.
-
Neutral Red Uptake Assay: This assay assesses the integrity of the plasma membrane. Viable cells take up the neutral red dye and store it in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH activity in the supernatant is proportional to the number of dead cells.
-
MTT Assay: Similar to the resazurin assay, the MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General experimental workflow for assessing in vitro cytotoxicity.
Proposed Signaling Pathway for 2C Compound-Induced Cytotoxicity
Caption: Proposed signaling pathway for 2C compound-induced cytotoxicity.
References
- 1. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Abuse Potential of 2CB-Ind Relative to 2C-B: A Guide for Researchers
An Objective Analysis of Pharmacological and Behavioral Data
This guide provides a comparative assessment of the abuse potential of two psychoactive compounds: 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) and its conformationally-restricted derivative, 2CB-Ind ((5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine). The analysis is based on available pharmacological data, with a focus on receptor binding affinities and functional activities, which are key determinants of a substance's psychoactive effects and abuse liability. It is important to note that while 2C-B has been the subject of considerable research, scientific data on this compound is limited. Consequently, the assessment of this compound's abuse potential is largely inferred from its pharmacological profile in relation to the more extensively studied 2C-B.
Quantitative Pharmacological Data
The primary mechanism of action for many hallucinogens, and a significant factor in their abuse potential, is their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. The following table summarizes the available quantitative data on the binding affinities (Ki) and functional activities (EC50) of 2C-B and this compound at key serotonin receptors.
| Compound | Receptor | Assay Type | Value | Reference |
| 2C-B | Human 5-HT2A | Binding Affinity (Ki) | 8.6 nM | [1] |
| Human 5-HT2A | Functional Activity (EC50) | 1.2 nM | [2] | |
| Human 5-HT2C | Functional Activity (EC50) | 0.63 nM | [2] | |
| Human 5-HT2B | Functional Activity (EC50) | 13 nM | [2] | |
| This compound | Human 5-HT2A | Binding Affinity (Ki) | 47 nM |
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency in eliciting a functional response at the receptor.
Interpretation of Pharmacological Data
The data indicates that 2C-B is a potent partial agonist at the 5-HT2A and 5-HT2C receptors.[2] Its high affinity (low Ki value) and potency (low EC50 value) at the 5-HT2A receptor are consistent with its known hallucinogenic effects. In contrast, the limited data available for this compound suggests that it has a lower binding affinity for the 5-HT2A receptor, with a Ki value of 47 nM, which is several times weaker than that of 2C-B. While this compound is also described as a moderately potent and selective agonist for the 5-HT2A and 5-HT2C receptors, its reduced affinity at the 5-HT2A receptor would theoretically translate to a lower hallucinogenic potency compared to 2C-B.
The abuse potential of hallucinogens is complex and not solely determined by 5-HT2A receptor affinity. However, the potency of a compound at this receptor is a significant contributing factor to its psychoactive effects, which in turn can influence its recreational use and abuse liability. The lower affinity of this compound for the 5-HT2A receptor suggests that it may have a lower abuse potential than 2C-B.
Some research also suggests that 2C-B can increase dopamine (B1211576) levels in the nucleus accumbens of rats, a key brain region in the reward pathway.[3] This effect on the dopamine system could contribute to its abuse potential.[3] Currently, there are no available studies on the effects of this compound on the dopamine system.
Experimental Protocols
A comprehensive assessment of abuse potential relies on a combination of in vitro and in vivo studies. Below are detailed methodologies for key experimental approaches.
Radioligand Binding Assay
This in vitro technique is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., 2C-B or this compound) for a target receptor (e.g., human 5-HT2A).
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
A radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin).
-
The unlabeled test compound.
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any remaining unbound radioligand.
-
The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
-
Animal Models of Abuse Liability
In vivo studies in animal models are crucial for assessing the rewarding and reinforcing properties of a compound, which are indicators of its abuse potential.
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of a drug.[5][6]
-
Procedure: The apparatus consists of two or more distinct compartments. During conditioning sessions, the animal is confined to one compartment after receiving the test drug and to another compartment after receiving a placebo.[5] Following conditioning, the animal is allowed to freely explore all compartments, and the time spent in each is measured. A significant increase in time spent in the drug-paired compartment is indicative of a rewarding effect and potential for abuse.[5]
-
-
Drug Self-Administration: This is considered the gold standard for assessing the reinforcing effects of a drug.[7]
-
Procedure: Animals are trained to perform a specific action (e.g., pressing a lever) to receive an infusion of the drug. If the animal learns to self-administer the drug, it is considered to have reinforcing properties, which is a strong indicator of its abuse potential.
-
Due to the limited research on this compound, there is no available data from these behavioral paradigms for this compound. For 2C-B, while it is known to have psychoactive effects that lead to recreational use, detailed studies on its reinforcing properties in self-administration models are not as extensive as for other classes of abused drugs.
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. therecoveryvillage.com [therecoveryvillage.com]
- 4. benchchem.com [benchchem.com]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An intravenous self-administration procedure for assessing the reinforcing effects of hallucinogens in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2CB-Ind Enantiomers: Receptor Binding, Functional Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (R)- and (S)-enantiomers of 2CB-Ind, a conformationally-restricted derivative of the phenethylamine (B48288) hallucinogen 2C-B. Developed by David E. Nichols and colleagues, this compound serves as a valuable tool for probing the structure-activity relationships of serotonergic ligands. This document summarizes the key differences in receptor binding affinity and functional activity between the two enantiomers, supported by experimental data and detailed methodologies.
Introduction
This compound is a selective agonist for the 5-HT₂A and 5-HT₂C serotonin (B10506) receptors.[1] As with many chiral ligands, the stereochemistry of this compound plays a critical role in its interaction with these receptors. Understanding the differential effects of the (R)- and (S)-enantiomers is crucial for the development of more selective and potent therapeutic agents targeting the serotonergic system. Racemic this compound has a binding affinity (Ki) of 47 nM at the human 5-HT₂A receptor.[1]
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and functional activities of the (R)- and (S)-enantiomers of this compound.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound Enantiomers
| Compound | 5-HT₂A | 5-HT₂C |
| (R)-2CB-Ind | Data not available in search results | Data not available in search results |
| (S)-2CB-Ind | Data not available in search results | Data not available in search results |
| Racemic this compound | 47 | Data not available in search results |
Note: Specific Ki values for the individual enantiomers were not found in the provided search results. The data is expected to be in McLean et al., J Med Chem 2006, 49(19), 5794-803.
Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of this compound Enantiomers in Phosphoinositide (PI) Hydrolysis Assay
| Compound | 5-HT₂A | 5-HT₂C |
| EC₅₀ (nM) | Eₘₐₓ (%) | |
| (R)-2CB-Ind | Data not available in search results | Data not available in search results |
| (S)-2CB-Ind | Data not available in search results | Data not available in search results |
Note: Specific EC₅₀ and Eₘₐₓ values for the individual enantiomers were not found in the provided search results. The data is expected to be in McLean et al., J Med Chem 2006, 49(19), 5794-803.
Experimental Protocols
Detailed methodologies for the key experiments are described below.
Synthesis and Chiral Resolution of this compound Enantiomers
The synthesis of racemic this compound is based on the methods developed for its parent compound, 2C-B. A common route involves the condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane, followed by reduction and subsequent bromination.
Chiral Resolution: The separation of the racemic mixture into its individual (R)- and (S)-enantiomers is typically achieved through diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[2] The diastereomers, having different physical properties, can then be separated by fractional crystallization.[2] The pure enantiomers are subsequently recovered by removing the resolving agent.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the this compound enantiomers for the 5-HT₂A and 5-HT₂C receptors.[3]
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from HEK-293 cells stably transfected with the human 5-HT₂A or 5-HT₂C receptor) are prepared by homogenization and centrifugation.[3]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled competitor ( (R)- or (S)-2CB-Ind).[4]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[3]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[3]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of the this compound enantiomers to activate the Gq-coupled 5-HT₂A and 5-HT₂C receptors, leading to the production of inositol (B14025) phosphates.
Protocol Outline:
-
Cell Culture and Labeling: Cells expressing the target receptor are cultured and labeled with [³H]myo-inositol.
-
Drug Incubation: The labeled cells are incubated with varying concentrations of the agonist ((R)- or (S)-2CB-Ind) in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted.
-
Separation: The different inositol phosphates are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is determined by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for each enantiomer.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, resolution, and pharmacological evaluation of this compound enantiomers.
Caption: The Gq signaling pathway activated by 5-HT₂A/₂C receptor agonists like the this compound enantiomers.
References
Correlating In Vitro Potency with In Vivo Behavioral Effects of 2CB-Ind: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency and potential in vivo behavioral effects of 2CB-Ind, a conformationally restricted derivative of the psychedelic phenethylamine (B48288) 2C-B. Due to the limited availability of in vivo data for this compound, this document leverages extensive research on its parent compound, 2C-B, to draw informed correlations and predict its behavioral profile. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research.
In Vitro Potency of this compound and 2C-B
The in vitro activity of these compounds is primarily characterized by their affinity and functional activity at serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are known to mediate the psychedelic effects of many phenethylamines.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human 5-HT2A | Radioligand Binding | Kᵢ | 47 nM | [1] |
| 2C-B | Human 5-HT2A | Radioligand Binding | Kᵢ | 1.6 - 54 nM | [2] |
| 2C-B | Human 5-HT2C | Radioligand Binding | Kᵢ | 40 - 347 nM | [2] |
| 2C-B | Human 5-HT2A | Functional Assay (Calcium Flux) | EC₅₀ | 1.2 nM | [3] |
| 2C-B | Human 5-HT2C | Functional Assay (Calcium Flux) | EC₅₀ | 0.63 nM | [3] |
Key Findings:
-
This compound is a moderately potent agonist at the human 5-HT2A receptor, with a reported Kᵢ of 47 nM.[1]
-
Its parent compound, 2C-B, exhibits a range of binding affinities for the 5-HT2A receptor and is also a partial agonist at 5-HT2B and 5-HT2C receptors.[2][4]
-
Functionally, 2C-B is a potent partial agonist at both 5-HT2A and 5-HT2C receptors.[3]
Predicted In Vivo Behavioral Effects of this compound Based on 2C-B Data
The behavioral effects of 2C-B have been documented in both human and animal studies. These findings provide a strong basis for predicting the potential in vivo profile of this compound, given their structural and in vitro similarities.
Human Studies with 2C-B
Human administration of 2C-B elicits a dose-dependent range of psychoactive effects, including psychedelic and entactogenic experiences.
| Effect Category | Specific Effects Observed with 2C-B | Dose Range (Oral) | References |
| Psychedelic | Visual and auditory alterations, changes in perception of colors and shapes, mild hallucinations. | 10 - 25 mg | [4][5] |
| Entactogenic/Empathogenic | Increased feelings of euphoria, emotional openness, and sociability. | 5 - 15 mg | [1] |
| Physiological | Increased blood pressure and heart rate. | 10 - 20 mg | [4] |
Animal Studies with 2C-B
Preclinical studies in rodents have identified behavioral markers that are indicative of psychedelic-like activity.
| Behavioral Assay | Effects Observed with 2C-B | Animal Model | References |
| Head-Twitch Response (HTR) | Induces the head-twitch response, a behavioral proxy for 5-HT2A receptor activation. | Rodents | [3] |
| Locomotor Activity | Biphasic effect: initial inhibition followed by hyperlocomotion. | Rats | [6] |
| Prepulse Inhibition (PPI) | Deficits in prepulse inhibition of the acoustic startle response. | Rats | [6] |
Correlation and Prediction for this compound:
Given that this compound is a potent and selective 5-HT2A and 5-HT2C receptor agonist, it is highly probable that it will induce psychedelic-like effects in vivo. The head-twitch response (HTR) in rodents would be a key preclinical assay to confirm this activity. The conformationally restricted structure of this compound compared to 2C-B may influence its potency and duration of action in vivo, a hypothesis that warrants direct experimental investigation.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the direct assessment of this compound and its comparison with 2C-B and other analogs.
In Vitro Assays
1. 5-HT2A Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with [³H]ketanserin and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of mianserin.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from a competition binding curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. Calcium Flux Functional Assay
This assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, leading to an increase in intracellular calcium.
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound) at various concentrations.
-
A fluorescent plate reader capable of kinetic reading.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells.
-
Immediately measure the change in fluorescence over time using a fluorescent plate reader.
-
The EC₅₀ value (concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
-
In Vivo Assay
1. Head-Twitch Response (HTR) in Mice
The HTR is a reliable behavioral model for assessing the in vivo psychedelic-like activity of 5-HT2A receptor agonists.
-
Animals: Male C57BL/6J mice are commonly used.
-
Apparatus: A clear observation chamber.
-
Procedure:
-
Habituate the mice to the observation chamber for a designated period.
-
Administer the test compound (this compound) via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses. A vehicle control group should be included.
-
After a short latency period, observe and count the number of head twitches for a defined duration (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Record the total number of head twitches for each animal.
-
-
Data Analysis:
-
Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in the number of head twitches is indicative of 5-HT2A receptor-mediated psychedelic-like activity.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Head-Twitch Response Experimental Workflow
References
- 1. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2C-B: A Guide for Laboratory Professionals
Disclaimer: The following information pertains to the chemical compound 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. No specific disposal protocols for a substance named "2CB-Ind" have been identified in a review of chemical safety literature. It is presumed that "this compound" is a typographical error for 2C-B. Researchers must always consult their institution's specific safety protocols and local regulations before handling or disposing of any chemical.
The proper disposal of 2C-B, a regulated psychoactive research chemical, is crucial for ensuring laboratory safety and environmental protection. Due to its hazardous properties, 2C-B must be managed as a controlled and hazardous waste stream from collection to final disposal. Adherence to institutional and regulatory guidelines is mandatory.
Hazard Profile of 2C-B
2C-B is classified as a hazardous substance with significant health risks. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1] |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin.[1] |
| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled.[1] |
| Specific Target Organ Toxicity | health_and_safety | Danger | H370: Causes damage to the central nervous system and visual organs.[1] |
This data is based on the hydrochloride salt of 2C-B in an exempt preparation. The pure substance is also classified as fatal if swallowed, in contact with skin, or if inhaled.
Step-by-Step Disposal Protocol for 2C-B
The disposal of 2C-B and its waste products must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.
1. Waste Identification and Segregation:
-
Do not mix 2C-B waste with other chemical waste streams unless explicitly permitted by your EHS department.[2]
-
Keep 2C-B waste in a dedicated, sealed, and properly labeled container. If possible, use the original container, ensuring the label is intact and legible.[2]
2. Packaging and Labeling:
-
The waste container must be in good condition and compatible with the chemical.
-
Label the container clearly as "Hazardous Waste."
-
The label should include:
-
The full chemical name: "4-bromo-2,5-dimethoxyphenethylamine (2C-B)"
-
The concentration and quantity of the waste.
-
Relevant hazard symbols (e.g., toxic, flammable).
-
The date of waste accumulation.
-
3. Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from ignition sources and incompatible materials.[1]
4. Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][4]
-
Follow your institution's specific procedures for requesting waste collection, which may involve an online system or specific forms.[4][5]
5. Disposal of Empty Containers:
-
Completely empty containers that held 2C-B must also be treated as hazardous waste.
-
Deface the original label on the container.[5]
-
Dispose of the empty container through the EHS department, following their specific guidelines for containers that held acutely toxic substances.[5]
Prohibited Disposal Methods:
-
DO NOT dispose of 2C-B down the sanitary sewer.[6][7] The EPA prohibits the disposal of hazardous waste pharmaceuticals down the drain in healthcare and laboratory settings.[8]
-
DO NOT place 2C-B waste in the regular trash.[6]
-
DO NOT attempt to neutralize or treat 2C-B waste unless it is a documented and approved part of your experimental procedure and you have the appropriate safety measures in place.[3]
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of 2C-B in a laboratory setting.
Caption: Decision workflow for the safe disposal of 2C-B waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. mtu.edu [mtu.edu]
- 5. Controlled Substances: Disposal [blink.ucsd.edu]
- 6. acs.org [acs.org]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Operational Protocols for Handling 2C-B
For researchers, scientists, and drug development professionals, the safe handling of potent psychoactive compounds is paramount. This guide provides essential safety and logistical information for handling 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a synthetic phenethylamine (B48288) with psychedelic and stimulant properties. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
WARNING: 2C-B is classified as a Schedule I controlled substance in the United States and is regulated in many other countries.[1][2] All acquisition, handling, storage, and disposal must be conducted in strict compliance with all applicable federal, state, and local regulations.
Hazard Identification and First Aid
2C-B hydrochloride is a toxic substance that can be fatal if swallowed, in contact with skin, or if inhaled. It is also a highly flammable liquid and vapor.[3] In case of exposure, immediate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air or provide oxygen. Call a doctor immediately.[3] |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Call a poison control center or doctor immediately. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and most direct barrier against exposure. The following table summarizes the recommended PPE for handling 2C-B.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (small quantities) | Chemical splash goggles.[4] | Two pairs of powder-free gloves (e.g., nitrile) are recommended.[5][6] Change gloves regularly or immediately if contaminated.[5][6] | A flame-resistant lab coat over chemical-resistant clothing, closed-toe shoes, and long pants are mandatory.[4] | All work must be conducted in a certified chemical fume hood.[4] |
| Weighing and Transferring | Chemical splash goggles and a face shield.[4] | Double-gloving with extended cuff gloves is required.[5] | A flame-resistant lab coat over a chemical-resistant apron.[4] | Work must be performed in a certified chemical fume hood.[4] |
| Large-Scale Operations (>1L) | Chemical splash goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[4] | A chemical-resistant suit, boots, and gloves.[4] | A NIOSH-approved respirator with an appropriate cartridge may be necessary depending on the scale and ventilation.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield.[4] | Chemical-resistant gloves.[4] | Chemical-resistant coveralls and boots.[4] | A NIOSH-approved respirator with an appropriate cartridge is recommended.[4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
-
Engineering Controls: All work with 2C-B must be conducted in a certified chemical fume hood to minimize inhalation of vapors and dust.[4] Ensure good ventilation and exhaustion at the workplace.[3]
-
Safe Handling Practices: Open and handle receptacles with care.[3] Avoid the formation of aerosols.[3] Keep away from ignition sources and do not smoke in the vicinity.[3] Protect against electrostatic charges.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4] Store in accordance with the information provided on the product insert. Segregate from incompatible materials such as oxidizing agents.[4]
Disposal Plan
As a Schedule I controlled substance, 2C-B waste must be rendered "non-retrievable" and disposed of in compliance with DEA and EPA regulations.[7]
-
Segregation: All 2C-B waste, including contaminated labware, must be segregated from other waste streams.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste: 2C-B" and include all other components in the waste stream.[7]
-
Disposal Method: The primary and mandatory method for the disposal of 2C-B waste is through a licensed hazardous waste disposal service that is authorized to handle controlled substances.[7]
-
Prohibited Disposal: Do not dispose of 2C-B waste down the drain.[7] It is not considered standard hazardous, biological, or regulated medical waste.[2]
Experimental Workflow for Safe Handling of 2C-B
The following diagram illustrates the logical workflow for safely handling 2C-B in a laboratory setting.
Caption: Workflow for Safe Handling of 2C-B.
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
